2-Chloro-5-fluoropyridine-4-boronic acid pinacol ester
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-chloro-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BClFNO2/c1-10(2)11(3,4)17-12(16-10)7-5-9(13)15-6-8(7)14/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KURVOLBPNVYEGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50682395 | |
| Record name | 2-Chloro-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50682395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256360-62-9 | |
| Record name | Pyridine, 2-chloro-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256360-62-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50682395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Chloro-5-fluoropyridine-4-boronic acid pinacol ester (CAS 1256360-62-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Chloro-5-fluoropyridine-4-boronic acid pinacol ester, a key building block in modern medicinal chemistry. This document details its physicochemical properties, spectroscopic data, and applications in the synthesis of targeted therapeutics, with a focus on its role in the development of kinase inhibitors.
Core Compound Properties
This compound is a substituted pyridinylboronic acid derivative. The presence of both a chloro and a fluoro group on the pyridine ring, combined with the versatile reactivity of the boronic acid pinacol ester, makes it a valuable reagent for introducing this specific heterocyclic moiety into complex molecules.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1256360-62-9 | [1] |
| Molecular Formula | C₁₁H₁₄BClFNO₂ | [1] |
| Molecular Weight | 257.50 g/mol | N/A |
| Appearance | Off-white to white solid | N/A |
| Purity | Typically ≥95% | [2] |
| Solubility | Soluble in organic solvents such as DMSO, methanol, and dichloromethane. | N/A |
| Storage | Store in a cool, dry place, typically at 2-8°C, protected from light and moisture. | [2] |
Spectroscopic Data
Table 2: Expected Spectroscopic Data
| Technique | Expected Peaks |
| ¹H NMR (CDCl₃) | Signals corresponding to the pyridine ring protons, and a characteristic singlet for the methyl groups of the pinacol ester around 1.3 ppm. |
| ¹³C NMR (CDCl₃) | Resonances for the pyridine ring carbons, with the carbon attached to the boron exhibiting a characteristic broad signal. Signals for the quaternary and methyl carbons of the pinacol group are also expected. |
| ¹⁹F NMR (CDCl₃) | A singlet corresponding to the fluorine atom on the pyridine ring. |
| ¹¹B NMR (CDCl₃) | A broad singlet characteristic of a tetracoordinate boron atom in a pinacol ester. |
Synthesis and Reactivity
This compound is typically synthesized through a multi-step process, often involving the initial synthesis of the corresponding substituted pyridine, followed by a borylation reaction, such as a Miyaura borylation.
The primary utility of this compound lies in its application as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the formation of a carbon-carbon bond between the pyridine ring and a variety of aryl or heteroaryl halides or triflates.
Applications in Drug Discovery: A Case Study in Kinase Inhibition
Substituted pyridines are prevalent structural motifs in a vast array of clinically approved drugs and investigational new drug candidates. The specific substitution pattern of 2-chloro-5-fluoropyridine offers medicinal chemists a unique set of electronic and steric properties to fine-tune the pharmacological profile of a lead compound.
A prominent example of the application of a structurally related building block is in the synthesis of AMG 510 (Sotorasib) , a first-in-class covalent inhibitor of KRAS G12C, a key oncogenic driver in various solid tumors.[3][4] The synthesis of AMG 510 involves the coupling of a substituted pyridine moiety to a quinazolinone core.[3]
The KRAS Signaling Pathway
The KRAS protein is a small GTPase that functions as a molecular switch in the RAS/MAPK signaling pathway. This pathway is crucial for regulating cell proliferation, differentiation, and survival. In its active, GTP-bound state, KRAS activates downstream effector proteins, such as RAF, MEK, and ERK, leading to the transcription of genes that promote cell growth. The G12C mutation locks KRAS in a permanently active state, leading to uncontrolled cell proliferation and tumor formation.
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling
The following is a representative protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Reaction conditions should be optimized for specific substrates.
Materials:
-
This compound
-
Aryl bromide
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., dioxane, toluene, DMF)
-
Water (for aqueous base solutions)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add the aryl bromide (1.0 equivalent), this compound (1.1-1.5 equivalents), palladium catalyst (0.01-0.05 equivalents), and base (2.0-3.0 equivalents).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent system (e.g., a 4:1 to 10:1 mixture of organic solvent to water).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex, biologically active molecules. Its utility in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, provides a reliable method for the introduction of the 2-chloro-5-fluoropyridin-4-yl moiety. The successful application of structurally similar fragments in the development of targeted therapies such as KRAS inhibitors underscores the importance of this class of reagents in modern drug discovery. Researchers and scientists can leverage the reactivity of this compound to explore novel chemical space and develop next-generation therapeutics.
References
An In-depth Technical Guide to 2-Chloro-5-fluoropyridine-4-boronic acid pinacol ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of 2-Chloro-5-fluoropyridine-4-boronic acid pinacol ester. This compound is a valuable building block in medicinal chemistry and organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions to form complex molecular architectures. This document details its chemical identity, physical and chemical properties, and provides illustrative experimental protocols for its synthesis and subsequent use in Suzuki-Miyaura coupling reactions. The information is intended to support researchers and professionals in the fields of drug discovery and chemical development.
Introduction
This compound is a substituted pyridine derivative that has gained significant interest as a versatile synthetic intermediate. Its utility stems from the presence of a boronic acid pinacol ester group, which is a key functional group for the Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The chloro and fluoro substituents on the pyridine ring offer additional sites for chemical modification and influence the electronic properties of the molecule, making it a valuable synthon for the construction of novel pharmaceutical candidates and other functional organic materials.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the tables below. While specific experimental data for some properties are not publicly available, typical values and observations from suppliers are included.
Chemical Identity
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 1256360-62-9 |
| Molecular Formula | C₁₁H₁₄BClFNO₂ |
| Molecular Weight | 257.50 g/mol |
| Chemical Structure |
Physical Properties
| Property | Value | Source/Comment |
| Appearance | White to off-white solid | General observation from suppliers |
| Melting Point | Data not available. Estimated to be in the range of 70-100 °C based on similar compounds. | Estimation |
| Boiling Point | Data not available. Likely to decompose at high temperatures. | Estimation |
| Solubility | Soluble in common organic solvents such as DMSO, DMF, THF, and Dioxane. | General solubility for boronic acid pinacol esters |
Spectral Data (Predicted)
| ¹H NMR (400 MHz, CDCl₃) | Predicted Chemical Shift (ppm) |
| Pyridine-H | δ 8.3-8.5 (s, 1H) |
| Pyridine-H | δ 7.5-7.7 (d, 1H) |
| Pinacol-CH₃ | δ 1.3-1.4 (s, 12H) |
| ¹³C NMR (101 MHz, CDCl₃) | Predicted Chemical Shift (ppm) |
| Pyridine-C (C-B) | Not typically observed |
| Pyridine-C (C-Cl) | δ 155-160 |
| Pyridine-C (C-F) | δ 158-163 (d, J ≈ 240-260 Hz) |
| Pyridine-CH | δ 145-150 (d, J ≈ 10-15 Hz) |
| Pyridine-CH | δ 120-125 (d, J ≈ 20-25 Hz) |
| Pinacol-C | δ 84-86 |
| Pinacol-CH₃ | δ 24-26 |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of this compound and its application in a typical Suzuki-Miyaura cross-coupling reaction.
Synthesis via Miyaura Borylation
A common method for the synthesis of aryl and heteroaryl boronic acid pinacol esters is the Miyaura borylation reaction, which involves the palladium-catalyzed coupling of a halide with bis(pinacolato)diboron (B₂pin₂).
Reaction Scheme:
2,4-Dichloro-5-fluoropyridine + B₂pin₂ --(Pd Catalyst, Base)--> this compound
Materials:
-
2,4-Dichloro-5-fluoropyridine
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium acetate (KOAc)
-
1,4-Dioxane (anhydrous)
-
Argon or Nitrogen gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2,4-dichloro-5-fluoropyridine (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).
-
Add anhydrous 1,4-dioxane to the flask.
-
Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Add the palladium catalyst, Pd(dppf)Cl₂ (0.03 eq), to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired this compound.
Application in Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide.
Reaction Scheme:
This compound + Aryl-Br --(Pd Catalyst, Base)--> 2-Chloro-5-fluoro-4-arylpyridine
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃)
-
Toluene and Water (or a mixture of Dioxane and Water)
-
Argon or Nitrogen gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a round-bottom flask, combine this compound (1.2 eq), the aryl bromide (1.0 eq), and the base (e.g., Na₂CO₃, 2.0 eq).
-
Add a solvent mixture, such as toluene/water (4:1) or dioxane/water (4:1).
-
Degas the mixture by bubbling argon or nitrogen through it for 20-30 minutes.
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq), to the reaction mixture.
-
Heat the reaction to reflux (typically 90-110 °C) and stir for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the coupled product.
Mandatory Visualizations
Synthetic Pathway: Miyaura Borylation
Caption: Synthetic pathway for this compound.
Experimental Workflow: Suzuki-Miyaura Cross-Coupling
Caption: Experimental workflow of a Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis. Its ability to participate in Suzuki-Miyaura cross-coupling reactions allows for the efficient construction of complex molecules, particularly those with applications in drug discovery and materials science. This guide has provided a summary of its key physicochemical properties and detailed, practical experimental protocols for its synthesis and use. The provided visualizations of the synthetic and application workflows offer a clear and concise understanding of the chemical transformations involving this important compound. It is anticipated that the information contained herein will be a useful resource for researchers and professionals working in the field of chemical synthesis.
Spectroscopic Characterization of 2-Chloro-5-fluoropyridine-4-boronic acid pinacol ester: A Technical Guide
For the attention of: Researchers, scientists, and drug development professionals.
Predicted Spectral Data
The following tables summarize the expected spectral characteristics for 2-Chloro-5-fluoropyridine-4-boronic acid pinacol ester. These predictions are derived from the known chemical shifts and absorption frequencies of the constituent functional groups.
Table 1: Predicted ¹H NMR Spectral Data
Solvent: CDCl₃, Reference: TMS at 0.00 ppm
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~ 8.4 | d | 1H | Pyridine H-6 |
| ~ 7.5 | d | 1H | Pyridine H-3 |
| 1.3 - 1.4 | s | 12H | Pinacol methyl protons |
Note: The exact chemical shifts and coupling constants (J) would be influenced by the electronic effects of the chloro, fluoro, and boronic ester substituents.
Table 2: Predicted ¹³C NMR Spectral Data
Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm
| Chemical Shift (δ, ppm) | Assignment |
| ~ 160 (d) | Pyridine C-5 (Coupled to F) |
| ~ 150 (d) | Pyridine C-2 |
| ~ 145 | Pyridine C-6 |
| ~ 120 (d) | Pyridine C-3 |
| Carbon attached to Boron | Pyridine C-4 (Often weak or not observed) |
| ~ 84 | Pinacol quaternary carbons |
| ~ 25 | Pinacol methyl carbons |
Note: The carbon attached to the boron atom may exhibit weak signal intensity due to quadrupole relaxation. The signals for the fluorine-bearing carbon and its neighbors will appear as doublets due to C-F coupling.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Bond Vibration | Intensity |
| 3100 - 3000 | C-H (aromatic) | Medium |
| 2980 - 2900 | C-H (aliphatic) | Medium-Strong |
| 1600 - 1450 | C=C and C=N (aromatic ring) | Medium-Strong |
| 1370 - 1350 | B-O stretch | Strong |
| 1150 - 1100 | C-O stretch | Strong |
| 1250 - 1200 | C-F stretch | Strong |
| 800 - 700 | C-Cl stretch | Medium-Strong |
Table 4: Predicted Mass Spectrometry Data
| m/z Value | Ion |
| ~ 273.07 | [M]⁺ (for ³⁵Cl) |
| ~ 275.07 | [M]⁺ (for ³⁷Cl, ~32% intensity of M) |
| Varies | Fragmentation pattern corresponding to loss of pinacol group, chlorine, fluorine, etc. |
Note: The exact mass and isotopic pattern will be key identifiers in high-resolution mass spectrometry.
Experimental Protocols
The following are generalized protocols for obtaining the spectral data described above. Instrument parameters may need to be optimized for the specific sample and equipment used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solvent should be chosen based on the solubility of the compound and should not have signals that overlap with the analyte peaks.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton NMR spectrum using a standard pulse program.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon NMR spectrum using a proton-decoupled pulse program.
-
Set the spectral width to cover the expected range (e.g., 0-200 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Process the data similarly to the ¹H NMR spectrum, referencing the solvent peak.
-
-
¹⁹F NMR Acquisition:
-
If available, acquire a one-dimensional fluorine NMR spectrum.
-
Set the spectral width to an appropriate range for organofluorine compounds.
-
Reference the spectrum to an appropriate fluorine standard (e.g., CFCl₃).
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
For solid samples (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly on the ATR crystal. Ensure good contact between the sample and the crystal.
-
For solution samples: Dissolve the sample in a suitable IR-transparent solvent (e.g., CCl₄, CHCl₃). Place the solution in an appropriate IR cell.
-
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal or the solvent-filled cell.
-
Record the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (typically in the range of 1 µg/mL to 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Ionization: Introduce the sample into the mass spectrometer. Common ionization techniques for this type of molecule include:
-
Electron Ionization (EI): Suitable for volatile and thermally stable compounds.
-
Electrospray Ionization (ESI): A soft ionization technique suitable for a wide range of compounds, which can be run in positive or negative ion mode.
-
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The detector records the abundance of ions at each m/z value, generating the mass spectrum. For high-resolution mass spectrometry (HRMS), the exact mass can be determined to several decimal places, allowing for the calculation of the elemental composition.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel chemical compound.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.
Synthesis of 2-Chloro-5-fluoropyridine-4-boronic acid pinacol ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2-Chloro-5-fluoropyridine-4-boronic acid pinacol ester, a key building block in medicinal chemistry and drug discovery. Due to the limited availability of a precise, publicly documented synthetic protocol for this specific compound (CAS No. 1256360-62-9), this document outlines the most probable and industrially relevant synthetic strategies based on established methodologies for analogous pyridine and pyrimidine boronic esters. This guide includes detailed, representative experimental protocols, tabulated quantitative data for key reaction parameters, and process diagrams to facilitate a thorough understanding of the synthetic pathways.
Introduction
This compound is a valuable heterocyclic intermediate, sought after for its utility in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. The presence of chloro, fluoro, and boronic ester functionalities on the pyridine ring offers multiple reaction sites for the construction of complex molecular architectures, making it a crucial component in the synthesis of novel pharmaceutical agents and agrochemicals. The pinacol ester form of the boronic acid provides enhanced stability and ease of handling compared to the corresponding free boronic acid.
This guide explores two primary, plausible synthetic routes for the preparation of this compound:
-
Route 1: Palladium-Catalyzed Miyaura Borylation of a dihalogenated pyridine precursor.
-
Route 2: Halogen-Metal Exchange followed by borylation.
Plausible Synthetic Pathways
The following sections detail the likely synthetic approaches for preparing this compound. The experimental protocols provided are representative and adapted from established procedures for structurally similar compounds.
Route 1: Palladium-Catalyzed Miyaura Borylation
This method is a cornerstone of modern organic synthesis for the formation of carbon-boron bonds. It involves the reaction of a halo-substituted pyridine with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst and a suitable base. The key to this synthesis is the selective borylation at the 4-position of a suitable dihalopyridine precursor, such as 4-bromo-2-chloro-5-fluoropyridine or 2,4-dichloro-5-fluoropyridine. The higher reactivity of the C-Br or C-I bond compared to the C-Cl bond in palladium-catalyzed reactions would likely be exploited for regioselectivity.
Diagram of the Miyaura Borylation Pathway
Caption: General workflow for the Miyaura borylation synthesis.
Table 1: Representative Quantitative Data for Miyaura Borylation
| Parameter | Value/Compound | Notes |
| Starting Material | 2-Chloro-5-fluoro-4-iodopyridine | A bromo or iodo substituent at the 4-position is preferred for selective coupling. |
| Boron Source | Bis(pinacolato)diboron (B₂pin₂) | Typically used in slight excess (1.1 - 1.5 equivalents). |
| Catalyst | [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | Common catalyst for Miyaura borylations, used in catalytic amounts (1-5 mol%). |
| Base | Potassium Acetate (KOAc) | A mild base, typically used in excess (2-3 equivalents). |
| Solvent | 1,4-Dioxane or Toluene | Anhydrous conditions are crucial. |
| Temperature | 80 - 110 °C | Reaction temperature can influence reaction time and yield. |
| Reaction Time | 8 - 24 hours | Monitored by TLC or GC-MS. |
| Typical Yield | 60 - 85% | Yields can vary based on the specific substrate and reaction conditions.[1] |
| Purity | >95% | After purification by column chromatography or recrystallization. |
Experimental Protocol: Miyaura Borylation (Representative)
-
To an oven-dried flask, add 2-chloro-5-fluoro-4-iodopyridine (1.0 eq), bis(pinacolato)diboron (1.2 eq), and potassium acetate (3.0 eq).
-
The flask is sealed with a septum, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Add the palladium catalyst, Pd(dppf)Cl₂ (0.03 eq), to the mixture.
-
The reaction mixture is heated to 90 °C and stirred for 16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of celite, washing with ethyl acetate.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.
Route 2: Halogen-Metal Exchange and Borylation
This synthetic strategy involves the deprotonation or halogen-metal exchange of a dihalopyridine at a specific position, followed by quenching the resulting organometallic intermediate with a borate ester. The regioselectivity of the metalation is often directed by the electronic and steric properties of the substituents on the pyridine ring. For the target molecule, a plausible precursor would be 2,4-dichloro-5-fluoropyridine. The lithiation is expected to occur selectively at the 4-position due to the directing effect of the adjacent chloro and fluoro groups.
Diagram of the Halogen-Metal Exchange Pathway
Caption: Workflow for the halogen-metal exchange and borylation synthesis.
Table 2: Representative Quantitative Data for Halogen-Metal Exchange
| Parameter | Value/Compound | Notes |
| Starting Material | 2,4-Dichloro-5-fluoropyridine | The relative positions of the halogens are critical for regioselective lithiation. |
| Metalating Agent | n-Butyllithium (n-BuLi) | Typically a 2.5 M solution in hexanes, used in slight excess (1.05 - 1.2 eq). |
| Solvent | Tetrahydrofuran (THF) | Anhydrous conditions are essential. |
| Temperature | -78 °C | Low temperature is crucial to prevent side reactions and ensure kinetic control. |
| Borating Agent | Triisopropyl borate | Used in excess (1.2 - 1.5 eq). |
| Esterification Agent | Pinacol | Added after quenching the borate ester intermediate. |
| Reaction Time | 1 - 4 hours | Typically shorter than the palladium-catalyzed route. |
| Typical Yield | 50 - 75% | Can be lower than the Miyaura borylation due to the sensitivity of the organolithium intermediate. |
| Purity | >95% | After purification. |
Experimental Protocol: Halogen-Metal Exchange (Representative)
-
Dissolve 2,4-dichloro-5-fluoropyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) in an oven-dried, three-necked flask under an argon atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise to the stirred solution, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 1 hour.
-
Add triisopropyl borate (1.3 eq) dropwise to the reaction mixture, again keeping the internal temperature below -70 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Add pinacol (1.5 eq) and stir the mixture vigorously for 1 hour.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the desired product.
Characterization
The final product, this compound, should be characterized using standard analytical techniques to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, ¹⁹F NMR, and ¹¹B NMR are essential for structural elucidation.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Melting Point (MP): To assess the purity of the crystalline solid.
Safety Considerations
-
Organolithium Reagents (n-BuLi): Highly pyrophoric and moisture-sensitive. Must be handled under an inert atmosphere with appropriate personal protective equipment (PPE), including flame-resistant lab coats and safety glasses.
-
Palladium Catalysts: Can be toxic and should be handled in a well-ventilated fume hood.
-
Solvents: Anhydrous solvents are required, and many are flammable.
-
Halogenated Pyridines: Can be irritants and toxic. Handle with care and appropriate PPE.
Conclusion
References
Navigating the Stability of 2-Chloro-5-fluoropyridine-4-boronic acid pinacol ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-5-fluoropyridine-4-boronic acid pinacol ester is a key building block in medicinal chemistry and drug development, frequently employed in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules. As with many boronic acid derivatives, the stability and proper storage of this reagent are critical to ensure its reactivity, purity, and the reproducibility of experimental results. This technical guide provides an in-depth overview of the stability of this compound, recommended storage conditions, and experimental protocols for its handling and stability assessment.
Core Concepts: Stability of Boronic Acid Pinacol Esters
The primary degradation pathway for boronic acid pinacol esters is hydrolysis.[1][2] The boron atom in the pinacol ester is electrophilic and susceptible to nucleophilic attack by water. This reaction cleaves the boronic ester bond, yielding the corresponding boronic acid and pinacol. This hydrolysis can be influenced by several factors, including moisture, temperature, and pH.
While specific quantitative stability data for this compound is not extensively published, the general behavior of pyridine-based boronic acid pinacol esters suggests a moderate to high sensitivity to ambient moisture.
Recommended Storage and Handling
To mitigate degradation and ensure the longevity of this compound, the following storage and handling conditions are recommended:
| Condition | Recommendation | Rationale |
| Temperature | Store at -20°C for long-term storage. For short-term storage, refrigeration at 2-8°C is acceptable. | Low temperatures slow down the rate of potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes exposure to atmospheric moisture and oxygen. |
| Container | Use a tightly sealed, opaque container. | Prevents moisture ingress and protects from light, which can potentially catalyze degradation. |
| Handling | Handle in a dry environment, such as a glovebox or under a stream of inert gas. Use dry solvents and reagents when preparing solutions. | Minimizes exposure to moisture during experimental setup. |
One supplier of this compound recommends storing it in a "cool & dry place"[3], while a supplier of the similar compound 2-Chloro-3-fluoropyridine-5-boronic Acid Pinacol Ester suggests storage at -20°C.[4]
Degradation Pathway
The primary degradation pathway for this compound is hydrolysis. The following diagram illustrates this process.
Caption: Primary degradation pathway of the boronic acid pinacol ester.
Experimental Protocols for Stability Assessment
Objective: To determine the hydrolytic stability of this compound under accelerated conditions.
Methodology: High-Performance Liquid Chromatography (HPLC)
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound in a dry, aprotic solvent (e.g., acetonitrile or THF) at a known concentration (e.g., 1 mg/mL).
-
Prepare a separate stock solution of the corresponding 2-Chloro-5-fluoropyridine-4-boronic acid as a reference standard, if available.
-
-
Forced Degradation Study:
-
Acidic Conditions: Add a specific volume of the stock solution to a solution of dilute hydrochloric acid (e.g., 0.1 N HCl) in a 1:1 acetonitrile/water mixture.
-
Basic Conditions: Add a specific volume of the stock solution to a solution of dilute sodium hydroxide (e.g., 0.1 N NaOH) in a 1:1 acetonitrile/water mixture.
-
Neutral Conditions: Add a specific volume of the stock solution to a 1:1 acetonitrile/water mixture.
-
Thermal Stress: Incubate the solutions prepared under neutral conditions at an elevated temperature (e.g., 40°C or 60°C).
-
Photolytic Stress: Expose the solutions prepared under neutral conditions to UV light.
-
-
Time-Point Analysis:
-
At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition.
-
Quench the reaction if necessary (e.g., neutralize the acidic and basic solutions).
-
Dilute the aliquot with the mobile phase to a suitable concentration for HPLC analysis.
-
-
HPLC Analysis:
-
Use a reverse-phase C18 column.
-
Employ a gradient elution method with a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile).
-
Monitor the elution profile using a UV detector at a wavelength where both the pinacol ester and the boronic acid show significant absorbance.
-
Quantify the percentage of the parent compound remaining and the percentage of the boronic acid formed at each time point by comparing the peak areas to the initial (t=0) sample and the reference standard.
-
The following workflow diagram illustrates the process for assessing hydrolytic stability.
Caption: Experimental workflow for stability testing.
Conclusion
The stability of this compound is a critical consideration for its effective use in research and development. While this compound offers significant advantages in organic synthesis, its susceptibility to hydrolysis necessitates careful storage and handling. By adhering to the recommended conditions of low temperature, inert atmosphere, and exclusion of moisture, researchers can ensure the integrity and reactivity of this valuable reagent. For critical applications, it is advisable to perform a stability assessment using a method similar to the one outlined in this guide to understand the compound's behavior under specific experimental conditions.
References
- 1. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC | Semantic Scholar [semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Stability of Boronic Esters to Hydrolysis : A Comparative Study | Semantic Scholar [semanticscholar.org]
Navigating the Synthesis Landscape: A Technical Guide to 2-Chloro-5-fluoropyridine-4-boronic acid pinacol ester
For Immediate Release
This technical guide provides an in-depth overview of the safety, handling, and experimental application of 2-Chloro-5-fluoropyridine-4-boronic acid pinacol ester, a key building block for researchers, scientists, and professionals in drug development. This document outlines critical safety protocols, summarizes hazard information, and presents a general experimental workflow for its use in synthetic chemistry.
Compound Identification and Safety Overview
Chemical Name: this compound Molecular Formula: C₁₁H₁₄BClFNO₂ Molecular Weight: 257.5 g/mol CAS Number: 1073312-28-3
This compound is a combustible solid and should be handled with care. It is classified as an irritant and may be harmful if swallowed, in contact with skin, or if inhaled. The following tables summarize the key hazard classifications and precautionary measures.
Table 1: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation. |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation. |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation. |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[1] |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin.[2] |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled.[2] |
Table 2: Precautionary Statements
| Type | Code | Statement |
| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[2][3] |
| Prevention | P264 | Wash skin thoroughly after handling.[2] |
| Prevention | P270 | Do not eat, drink or smoke when using this product.[2] |
| Prevention | P271 | Use only outdoors or in a well-ventilated area.[2][3] |
| Prevention | P280 | Wear protective gloves/protective clothing/eye protection/face protection.[2] |
| Response | P301 + P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |
| Response | P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[1][3] |
| Response | P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1] |
| Response | P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |
| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |
| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |
Safety and Handling Protocols
Proper handling of this compound is crucial to ensure laboratory safety. The following protocols are based on standard practices for handling air-sensitive and irritant solid reagents.
Personal Protective Equipment (PPE)
A risk assessment should always be conducted before handling this compound.[4] Standard PPE includes:
-
Eye Protection: Safety glasses with side-shields or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected prior to use.[5]
-
Body Protection: A lab coat should be worn. For larger quantities or where there is a risk of splashing, consider additional protective clothing.
-
Respiratory Protection: If handling outside of a fume hood or in poorly ventilated areas, a NIOSH-approved respirator for dusts is recommended.[2]
References
Commercial Availability and Synthetic Utility of 2-Chloro-5-fluoropyridine-4-boronic acid pinacol ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability, chemical properties, and synthetic applications of 2-Chloro-5-fluoropyridine-4-boronic acid pinacol ester (CAS No. 1256360-62-9). This versatile building block is of significant interest to researchers in medicinal chemistry and materials science for the synthesis of novel compounds, particularly through Suzuki-Miyaura cross-coupling reactions.
Commercial Availability
This compound is readily available from a range of chemical suppliers. The compound is typically offered in research quantities with high purity, suitable for a variety of synthetic applications.
| Supplier | CAS Number | Purity | Available Quantities |
| Hangzhou Lingrui Chemical Co., Ltd.[1] | 1256360-62-9 | >98% | Inquire for details |
| Key Organics | 1256360-62-9 | Inquire for details | Inquire for details |
| BoronPharm | 1256360-62-9 | 97% Min | Inquire for details |
| AOBChem | 1256360-62-9 | ≥95% | Inquire for details |
This table is not exhaustive and represents a selection of suppliers. Pricing and availability are subject to change.
Physicochemical Properties and Safety
While a specific Safety Data Sheet (SDS) for this compound was not found, data for structurally similar compounds, such as 2-Chloropyridine-5-boronic acid pinacol ester and 2-Fluoropyridine-5-boronic acid pinacol ester, provide valuable insights into its handling and safety profile.[2]
| Property | Value |
| Molecular Formula | C₁₁H₁₄BClFNO₂ |
| Molecular Weight | 257.50 g/mol |
| Appearance | Solid (inferred) |
| Storage | Store in a cool, dry, well-ventilated area. Keep container tightly closed. |
Hazard Statements (Inferred from similar compounds):
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements (Inferred from similar compounds):
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Researchers should always consult the supplier-specific SDS before handling this compound and perform a thorough risk assessment.
Synthesis of this compound
Below is a representative, generalized protocol adapted from known procedures for similar compounds.[3][4]
Reaction:
Caption: Generalized synthetic scheme for Miyaura borylation.
Experimental Protocol:
-
Reaction Setup: To an oven-dried flask, add the 2-chloro-5-fluoro-4-halopyridine (1.0 equiv.), bis(pinacolato)diboron (1.1-1.5 equiv.), a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%), and a base, typically potassium acetate (KOAc) (3.0 equiv.).
-
Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene) is added via syringe.
-
Reaction: The reaction mixture is heated to 80-100 °C and stirred for 2-24 hours. The progress of the reaction should be monitored by a suitable analytical technique such as TLC or GC-MS.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and filtered through a pad of celite. The filtrate is washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired this compound.
Applications in Drug Discovery and Organic Synthesis
Pyridine boronic acid pinacol esters are invaluable reagents in modern organic synthesis, primarily due to their role in the Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of carbon-carbon bonds, enabling the construction of complex molecular architectures.
General Suzuki-Miyaura Cross-Coupling Workflow:
The primary application of this compound is as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions to introduce the 2-chloro-5-fluoropyridin-4-yl moiety into a target molecule. This is a common strategy in the synthesis of pharmaceuticals and other biologically active compounds, such as kinase inhibitors.[5]
Caption: Workflow for Suzuki-Miyaura cross-coupling.
Signaling Pathway Context - Kinase Inhibition:
While no specific signaling pathway involving this compound has been documented, its structural motifs are relevant to the development of kinase inhibitors. For instance, substituted pyridines are common scaffolds in drugs targeting protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in diseases like cancer.[5][6] The 2-chloro-5-fluoropyridine moiety, when incorporated into a larger molecule, could interact with the ATP-binding pocket of a target kinase, thereby inhibiting its activity and disrupting downstream signaling.
Caption: Hypothetical kinase inhibition signaling pathway.
References
- 1. High quality this compound with factory price, CasNo.1256360-62-9 Hangzhou Lingrui Chemical Co.,Ltd. China (Mainland) [lingruichemical.lookchem.com]
- 2. fishersci.ie [fishersci.ie]
- 3. CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]
- 4. CN102399235A - Synthesis method of 2-amino-5-pyrimidine pinacol borate - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
Reactivity of the C-Cl Bond in 2-Chloro-5-fluoropyridine-4-boronic acid pinacol ester: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity of the C-Cl bond in 2-Chloro-5-fluoropyridine-4-boronic acid pinacol ester, a key building block in modern medicinal chemistry and materials science. The strategic positioning of the chloro, fluoro, and boronic ester functionalities offers a versatile platform for the synthesis of complex molecular architectures, primarily through palladium-catalyzed cross-coupling reactions.
Core Concepts: Reactivity and Selectivity
The this compound molecule possesses two primary sites for cross-coupling reactions: the C-Cl bond and the C-B(pin) bond. The reactivity of each site is dictated by the choice of catalytic system and reaction conditions.
-
Suzuki-Miyaura Cross-Coupling: The boronic acid pinacol ester is specifically designed for Suzuki-Miyaura reactions. In this palladium-catalyzed process, the boronic ester functionality is the reactive group, enabling the formation of a new carbon-carbon bond with an aryl or heteroaryl halide/triflate. The C-Cl bond on the pyridine ring typically remains intact under these conditions, serving as a handle for subsequent transformations.
-
Activation of the C-Cl Bond: While the primary utility of this reagent lies in the reactivity of the boronic ester, the C-Cl bond can also participate in cross-coupling reactions. Aryl chlorides are generally less reactive than the corresponding bromides or iodides, often requiring more active palladium catalysts and specific ligands to facilitate oxidative addition.[1] The electron-deficient nature of the pyridine ring can further influence the reactivity of the C-Cl bond.
Experimental Protocols
The following protocols are generalized procedures for the Suzuki-Miyaura cross-coupling reaction using this compound. Optimization may be necessary for specific substrates.
Protocol 1: General Suzuki-Miyaura Coupling with Aryl Bromides
This protocol is adapted from established methods for the coupling of pyridylboronic esters.[2]
Materials:
-
This compound (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Pd(dppf)Cl₂ (3 mol%)
-
Na₃PO₄ (3.0 equiv)
-
Dioxane
-
Water (typically a 4:1 to 5:1 ratio of dioxane to water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried reaction vessel, add this compound, the aryl bromide, Pd(dppf)Cl₂, and Na₃PO₄.
-
Seal the vessel and evacuate and backfill with an inert gas three times.
-
Add degassed dioxane and water via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS). Reaction times can vary from 2 to 24 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can then be purified by flash column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling with Aryl Chlorides
Coupling with aryl chlorides often requires more robust catalytic systems. This protocol is based on methods developed for challenging cross-coupling reactions.[3]
Materials:
-
This compound (1.5 equiv)
-
Aryl chloride (1.0 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
A suitable phosphine ligand (e.g., SPhos, XPhos, or FcPPh₂) (2-4 mol%)
-
K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., dioxane, toluene, or DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, combine the aryl chloride, palladium precatalyst, and ligand in an oven-dried Schlenk tube.
-
Add the base.
-
In a separate flask, dissolve the this compound in the anhydrous, degassed solvent.
-
Transfer the boronic ester solution to the Schlenk tube containing the other reagents via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 100-120 °C.
-
Monitor the reaction progress.
-
Workup and purification are performed as described in Protocol 1.
Data Presentation
Table 1: Suzuki-Miyaura Coupling of Pyridine-2-sulfonyl Fluoride with Hetero(aryl) Boronic Acid Pinacol Esters [2]
| Coupling Partner (Boronic Acid Pinacol Ester) | Product | Yield (%) |
| 2-Thiopheneboronic acid pinacol ester | 2-(Thiophen-2-yl)pyridine | 66 |
| 3-Thiopheneboronic acid pinacol ester | 2-(Thiophen-3-yl)pyridine | 35 |
| 2-Furylboronic acid pinacol ester | 2-(Furan-2-yl)pyridine | 89 |
| 3-Furylboronic acid pinacol ester | 2-(Furan-3-yl)pyridine | 45 |
| 3-Pyridylboronic acid pinacol ester | 2,3'-Bipyridine | 55 |
| 4-Pyridylboronic acid pinacol ester | 2,4'-Bipyridine | 52 |
| 4-Cyanophenylboronic acid pinacol ester | 2-(4-Cyanophenyl)pyridine | 35 |
| 4-Methoxyphenylboronic acid pinacol ester | 2-(4-Methoxyphenyl)pyridine | 66 |
Reaction Conditions: Pyridine-2-sulfonyl fluoride (0.3 mmol), boronic acid pinacol ester (0.45 mmol), Pd(dppf)Cl₂ (0.03 mmol), Na₃PO₄ (0.9 mmol), in a 4:1 mixture of dioxane and water.[2]
Table 2: Suzuki-Miyaura Coupling of Lithium Triisopropyl 2-Pyridylboronates with Aryl Halides [3]
| Aryl Halide | Ligand | Product | Yield (%) |
| 4-Bromo-1,2-(methylenedioxy)benzene | 1 | 2-(Benzo[d][2][3]dioxol-5-yl)pyridine | 85 |
| 1-Bromo-3,5-bis(trifluoromethyl)benzene | 1 | 2-(3,5-Bis(trifluoromethyl)phenyl)pyridine | 82 |
| 4-Bromoanisole | 1 | 2-(4-Methoxyphenyl)pyridine | 74 |
| 4-Chlorobenzonitrile | 2 | 4-(Pyridin-2-yl)benzonitrile | 81 |
| 1-Butyl-4-chlorobenzene | 2 | 2-(4-Butylphenyl)pyridine | 76 |
| 3-Chloropyridine | 2 | 2,3'-Bipyridine | 88 |
Reaction Conditions: Aryl halide (1 equiv), 2-pyridylboronate (1.5 equiv), KF (3.0 equiv), Pd₂(dba)₃, Ligand, in Dioxane.[3]
Mandatory Visualization
Caption: Suzuki-Miyaura cross-coupling of this compound.
Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.
References
- 1. 2-Chloro-3-fluoropyridine-5-boronic acid pinacol ester | [frontierspecialtychemicals.com]
- 2. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Palladium-Catalyzed Suzuki Coupling of 2-Chloro-5-fluoropyridine-4-boronic acid pinacol ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This application note provides detailed protocols and technical guidance for the palladium-catalyzed Suzuki coupling of 2-Chloro-5-fluoropyridine-4-boronic acid pinacol ester with various aryl and heteroaryl halides. This reaction is of significant interest in medicinal chemistry and drug development for the synthesis of highly functionalized pyridine derivatives, which are common scaffolds in biologically active molecules.
The presence of a chloro-substituent at the 2-position and a fluoro-substituent at the 5-position of the pyridine ring presents unique challenges and opportunities. While 2-chloropyridines are known to be less reactive than their bromo or iodo counterparts in Suzuki couplings, successful transformations can be achieved with carefully selected palladium catalysts, ligands, and reaction conditions. The pinacol ester of the boronic acid offers enhanced stability compared to the free boronic acid, reducing the likelihood of protodeboronation under basic reaction conditions.
Palladium Catalysts and Reaction Conditions
A variety of palladium catalysts and ligands can be employed for the Suzuki coupling of this compound. The choice of the catalytic system is crucial for achieving high yields and reaction efficiency. Below is a summary of commonly used catalytic systems and reaction conditions for similar substrates, which serve as a strong starting point for optimization.
Data Presentation: Representative Reaction Conditions for Suzuki Coupling of Halopyridines with Boronic Esters
| Catalyst | Ligand | Base | Solvent System | Temperature (°C) | Catalyst Loading (mol%) | Typical Yield (%) |
| Pd(dppf)Cl₂ | (dppf) | Na₃PO₄ | 1,4-Dioxane / H₂O | 80-100 | 5-10 | 60-85[1][2] |
| Pd₂(dba)₃ | FcPPh₂ | K₃PO₄ | 1,4-Dioxane / H₂O | 100 | 1-2 (Pd) | 70-90[3] |
| Pd(OAc)₂ | SPhos | Cs₂CO₃ | 1,4-Dioxane / H₂O | 100 | 2 | 75-95 |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene / H₂O | 90-110 | 3-5 | 50-80 |
| PdCl₂(PCy₃)₂ | PCy₃ | K₃PO₄ | t-BuOH / H₂O | 80 | 2-4 | 65-88 |
Note: Yields are highly dependent on the specific aryl halide coupling partner and reaction optimization.
Experimental Protocols
The following is a detailed, generalized protocol for the Suzuki coupling of this compound with an aryl bromide. This protocol is based on established methodologies for similar transformations.[1][3][4][5]
Materials:
-
This compound
-
Aryl bromide (or other aryl halide)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)
-
Sodium carbonate (Na₂CO₃) or Potassium phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.2 equiv.), the aryl bromide (1.0 equiv.), and the chosen base (e.g., Na₂CO₃, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv., 5 mol%).
-
Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Under the inert atmosphere, add anhydrous 1,4-dioxane (to achieve a concentration of ~0.1-0.2 M with respect to the aryl bromide) followed by degassed water (typically a 4:1 to 5:1 dioxane:water ratio) via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 90 °C). Stir the reaction mixture vigorously for the specified time (typically 12-24 hours).
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizations
Diagram of the Suzuki-Miyaura Catalytic Cycle
References
- 1. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. youtube.com [youtube.com]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki Reactions with 2-Chloro-5-fluoropyridine-4-boronic acid pinacol ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds critical for the development of novel pharmaceuticals and functional materials. This document provides detailed application notes and protocols for the Suzuki coupling of 2-Chloro-5-fluoropyridine-4-boronic acid pinacol ester with various aryl and heteroaryl halides. The presence of both a chloro and a fluoro substituent on the pyridine ring presents unique challenges and opportunities for selective cross-coupling. The electron-withdrawing nature of the fluorine atom generally enhances the reactivity of the C-Cl bond towards oxidative addition, a key step in the catalytic cycle. However, successful coupling is highly dependent on the judicious selection of reaction parameters, with the choice of base being particularly critical.
The Critical Role of the Base
The base in a Suzuki-Miyaura reaction serves multiple essential functions. It facilitates the formation of a more nucleophilic boronate species from the boronic acid ester, which is necessary for the transmetalation step. Furthermore, the base is involved in the regeneration of the active palladium(0) catalyst. For challenging substrates like 2-chloropyridines, the selection of an appropriate base is paramount to achieving high yields and minimizing side reactions such as protodeboronation.
Base Selection and Optimization
For the Suzuki coupling of this compound, a screening of bases is recommended to determine the optimal conditions for a specific coupling partner. Generally, for less reactive aryl chlorides, stronger inorganic bases have demonstrated superior performance.
Key Considerations for Base Selection:
-
Strength and Solubility: Stronger bases such as potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often more effective than weaker ones like sodium carbonate (Na₂CO₃) for activating the C-Cl bond in electron-deficient systems.[1][2] The solubility of the base in the chosen solvent system also plays a significant role.
-
Minimizing Side Reactions: The choice of base can influence the extent of side reactions. For instance, excessively strong bases in aqueous media can promote protodeboronation of the boronic acid ester.[3]
-
Compatibility with Catalyst System: The base must be compatible with the chosen palladium catalyst and ligand. Bulky, electron-rich phosphine ligands, often used for coupling aryl chlorides, generally perform well with phosphate and carbonate bases.
Data Presentation: Representative Yields with Various Bases
The following table summarizes representative yields for the Suzuki coupling of this compound with a generic aryl bromide, based on literature precedents for similar 2-chloropyridine substrates. These values should serve as a starting point for reaction optimization.
| Base (Equivalents) | Catalyst System | Solvent System | Temperature (°C) | Representative Yield (%) | Reference |
| K₃PO₄ (2.0) | Pd(OAc)₂ / SPhos | Toluene / H₂O | 100 | 85-95 | [1][2] |
| Cs₂CO₃ (2.0) | Pd(OAc)₂ / SPhos | 1,4-Dioxane / H₂O | 100 | 80-90 | [4] |
| K₂CO₃ (2.0) | PEPPSI-IPr | 1,4-Dioxane / H₂O | 100 | 65-75 | [5] |
| Na₂CO₃ (2.0) | Pd(dppf)Cl₂ | 1,4-Dioxane / H₂O | 90-100 | 50-70 | [2] |
Note: Yields are highly dependent on the specific aryl halide, catalyst, ligand, and reaction conditions used.
Experimental Protocols
This section provides a detailed protocol for a typical Suzuki-Miyaura coupling reaction of this compound with an aryl bromide using potassium phosphate as the base.
Materials:
-
This compound (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous, degassed toluene
-
Degassed water
-
Schlenk tube or microwave vial
-
Magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound (e.g., 0.5 mmol, 1.0 equiv), the aryl bromide (0.6 mmol, 1.2 equiv), potassium phosphate (1.0 mmol, 2.0 equiv), palladium(II) acetate (0.01 mmol, 2 mol%), and SPhos (0.02 mmol, 4 mol%).
-
Inert Atmosphere: Seal the Schlenk tube with a rubber septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[4]
-
Solvent Addition: Add anhydrous, degassed toluene (to achieve a concentration of ~0.1 M with respect to the limiting reagent) and degassed water (typically 10-20% of the toluene volume) via syringe.
-
Reaction Execution: Place the Schlenk tube in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-24 hours.
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.
Mandatory Visualizations
Caption: Workflow for base selection and optimization in Suzuki reactions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Synthesis of Biarylpyridines Utilizing 2-Chloro-5-fluoropyridine-4-boronic acid pinacol ester: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of biarylpyridines using 2-Chloro-5-fluoropyridine-4-boronic acid pinacol ester. The methodologies described herein are centered around the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.
Introduction
Biarylpyridine scaffolds are of significant interest in medicinal chemistry and drug discovery due to their prevalence in a wide range of biologically active molecules. The Suzuki-Miyaura coupling offers a powerful and versatile method for the synthesis of these important motifs.[1] This reaction typically involves the palladium-catalyzed cross-coupling of an organoboron compound, such as a boronic acid or its ester, with an organic halide.[2] The use of this compound (CAS No. 1256360-62-9) as a building block allows for the introduction of a functionalized pyridine ring, opening avenues for the creation of novel molecular architectures with potential therapeutic applications.
While the Suzuki-Miyaura reaction is robust, the coupling of heteroaryl chlorides, particularly electron-deficient ones, can present challenges.[1] Careful optimization of the catalytic system and reaction conditions is often necessary to achieve high yields and purity. These notes provide a comprehensive guide for researchers embarking on the synthesis of biarylpyridines using this specific boronic ester.
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[2]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following is a generalized protocol for the Suzuki-Miyaura coupling of this compound with an aryl halide. Researchers should note that this serves as a starting point, and optimization of reaction parameters may be necessary for specific substrates to achieve optimal yields.
Materials:
-
This compound (1.0 equiv)
-
Aryl or heteroaryl halide (1.0-1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst, 1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos, 2-10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF, with or without water)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask or sealed tube)
-
Magnetic stirrer with heating
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or reaction vial, add the this compound, the aryl halide, the base, the palladium catalyst, and the ligand (if applicable) under an inert atmosphere.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the anhydrous, degassed solvent(s) via syringe.
-
Reaction: Place the flask in a preheated oil bath and stir the reaction mixture vigorously at the desired temperature (typically between 80-120 °C) for the required time (typically 2-24 hours).
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired biarylpyridine.
Caption: A generalized experimental workflow for the synthesis of biarylpyridines.
Data Presentation: Typical Reaction Parameters
| Parameter | Typical Range/Options | Notes |
| Aryl Halide Partner | Aryl/Heteroaryl Bromides, Iodides, or Triflates | Chlorides can be used but often require more active catalysts. |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ | Choice of catalyst is crucial and substrate-dependent. |
| Ligand | SPhos, XPhos, RuPhos, P(t-Bu)₃ | Buchwald-type ligands are often effective for challenging couplings. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃ | The choice of base can significantly impact the reaction rate and yield. |
| Solvent | 1,4-Dioxane, Toluene, DMF, THF (often with H₂O) | A mixture of an organic solvent and water is commonly used. |
| Temperature | 80 - 120 °C | Higher temperatures may be required for less reactive substrates. |
| Reaction Time | 2 - 24 hours | Monitored by TLC, GC-MS, or LC-MS until completion. |
| Expected Yield | 40 - 90% | Highly dependent on the specific coupling partners and optimized conditions. |
Troubleshooting Common Issues
Low yields or the formation of side products are common challenges in Suzuki-Miyaura couplings. The following table provides guidance on troubleshooting these issues.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficient temperature- Poor choice of base or solvent | - Use a fresh catalyst or a more active pre-catalyst/ligand system.- Increase the reaction temperature.- Screen different bases and solvent systems. |
| Protodeboronation | - Presence of water or protic sources- Unstable boronic ester | - Use anhydrous solvents and reagents.- Switch to a milder base (e.g., K₃PO₄). |
| Homocoupling of Boronic Ester | - Oxygen in the reaction mixture | - Ensure the reaction is set up under a strictly inert atmosphere. |
| Formation of Byproducts | - Side reactions due to high temperature- Catalyst decomposition | - Lower the reaction temperature.- Use a more stable catalyst or ligand. |
Conclusion
The synthesis of biarylpyridines using this compound via the Suzuki-Miyaura cross-coupling reaction is a viable and powerful method for accessing novel chemical entities for drug discovery and development. While specific reaction conditions need to be optimized for each unique substrate combination, the protocols and guidelines presented in this document provide a solid foundation for researchers to successfully implement this chemistry in their synthetic endeavors. Careful attention to the choice of catalyst, ligand, base, and solvent, as well as maintaining an inert reaction environment, are critical for achieving high yields and purity of the desired biarylpyridine products.
References
Application of 2-Chloro-5-fluoropyridine-4-boronic acid pinacol ester in Medicinal Chemistry: A Detailed Guide for Researchers
Introduction
2-Chloro-5-fluoropyridine-4-boronic acid pinacol ester is a key building block in medicinal chemistry, primarily utilized for the synthesis of complex heterocyclic molecules with potential therapeutic applications. The presence of both a chloro and a fluoro substituent on the pyridine ring allows for selective functionalization and modulation of the physicochemical properties of the target compounds. The boronic acid pinacol ester moiety makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, a cornerstone of modern drug discovery for the formation of carbon-carbon bonds. This application note provides a detailed overview of its use in the synthesis of kinase inhibitors, complete with experimental protocols, quantitative data, and workflow visualizations.
The fluorinated pyridine scaffold is of particular interest in drug design as the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The chloro group provides an additional site for synthetic diversification, allowing for the introduction of various functional groups to explore the structure-activity relationship (SAR) of a compound series.
Application in the Synthesis of Kinase Inhibitors
A significant application of this compound is in the synthesis of substituted isoquinoline derivatives that act as potent kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The development of small molecule inhibitors targeting specific kinases is a major focus of pharmaceutical research.
In this context, this compound serves as a crucial reagent for introducing a substituted pyridine moiety onto a core scaffold, a common feature in many kinase inhibitors. This is exemplified in the synthesis of novel isoquinoline-based Rho kinase (ROCK) inhibitors, which are being investigated for the treatment of glaucoma and other diseases.
Quantitative Data: Suzuki-Miyaura Coupling Yields
The following table summarizes the representative yield for the Suzuki-Miyaura coupling reaction between an isoquinoline precursor and this compound, as adapted from synthetic procedures for analogous compounds.
| Coupling Partner 1 | Coupling Partner 2 | Product | Catalyst | Base | Solvent | Yield (%) |
| 4-Bromo-6-aminoisoquinoline | This compound | 6-Amino-4-(2-chloro-5-fluoropyridin-4-yl)isoquinoline | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/Water | 75-85% (estimated) |
Note: The yield is an estimation based on typical Suzuki-Miyaura reactions of similar substrates, as specific yield data for this exact reaction was not publicly available.
Biological Activity of a Downstream Product
While specific biological data for a compound directly synthesized from this compound is not available in the public domain, a closely related analog, Netarsudil (a ROCK inhibitor), demonstrates the therapeutic potential of this class of molecules. Netarsudil was developed by Aerie Pharmaceuticals for the treatment of glaucoma.
| Compound | Target Kinase | IC₅₀ (nM) | Indication |
| Netarsudil | Rho Kinase (ROCK) | 1 | Glaucoma |
This data is provided for illustrative purposes to highlight the potential of the molecular scaffold being synthesized.
Experimental Protocols
This section provides a detailed protocol for the Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Synthesis of 6-Amino-4-(2-chloro-5-fluoropyridin-4-yl)isoquinoline
Materials:
-
4-Bromo-6-aminoisoquinoline
-
This compound
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water, degassed
-
Nitrogen or Argon gas
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a round-bottom flask, add 4-Bromo-6-aminoisoquinoline (1.0 eq), this compound (1.2 eq), and Potassium Carbonate (2.0 eq).
-
Add the palladium catalyst, Pd(dppf)Cl₂ (0.05 eq).
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times.
-
Add degassed 1,4-dioxane and degassed water in a 4:1 ratio to the flask.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product, 6-Amino-4-(2-chloro-5-fluoropyridin-4-yl)isoquinoline.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the Suzuki-Miyaura coupling reaction described in Protocol 1.
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Signaling Pathway
The synthesized isoquinoline derivatives are designed to inhibit the Rho Kinase (ROCK) signaling pathway, which is implicated in the regulation of intraocular pressure.
Caption: Simplified Rho Kinase (ROCK) signaling pathway.
Application Notes: Synthesis of Novel Agrochemicals Using 2-Chloro-5-fluoropyridine-4-boronic Acid Pinacol Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 2-Chloro-5-fluoropyridine-4-boronic acid pinacol ester in the synthesis of novel agrochemicals. This versatile building block is particularly valuable for introducing a substituted pyridine moiety, a common feature in many modern fungicides and herbicides. The protocols outlined below focus on the synthesis of a pyridinyl-pyrazole carboxamide, a class of compounds known for their potential as succinate dehydrogenase inhibitor (SDHI) fungicides.
Introduction
This compound is a key intermediate for the synthesis of complex agrochemical molecules. Its utility primarily lies in its ability to participate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the formation of a carbon-carbon bond between the pyridine ring and another aromatic or heteroaromatic system, a crucial step in the assembly of many active ingredients. The presence of both a chloro and a fluoro substituent on the pyridine ring can significantly influence the biological activity and physicochemical properties of the final compound.
Key Application: Synthesis of a Pyridinyl-Pyrazole Carboxamide Fungicide
A primary application of this compound is in the synthesis of fungicides, particularly those that inhibit the succinate dehydrogenase (SDH) enzyme in the fungal respiratory chain. The following sections detail a representative synthetic route to a novel pyridinyl-pyrazole carboxamide fungicide.
Overall Synthetic Scheme
The synthesis is a multi-step process beginning with a Suzuki-Miyaura coupling reaction between this compound and a suitable pyrazole coupling partner, followed by further functional group manipulations to yield the final product.
Caption: Proposed synthetic route for a novel pyridinyl-pyrazole carboxamide fungicide.
Experimental Protocols
The following are detailed experimental protocols for the key steps in the synthesis of the target fungicide.
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes the palladium-catalyzed cross-coupling of this compound with 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
Materials:
-
This compound
-
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Nitrogen or Argon gas
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 eq), 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Add Pd(dppf)Cl₂ (0.05 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add degassed 1,4-dioxane and water in a 4:1 ratio.
-
Heat the reaction mixture to 90°C and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Workflow for the Suzuki-Miyaura coupling reaction.
Protocol 2: Amide Coupling
This protocol details the formation of the final amide product.
Materials:
-
N-(2-Chloro-5-fluoropyridin-4-yl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide (from Step 1)
-
Ethylamine
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
Procedure:
-
Dissolve N-(2-Chloro-5-fluoropyridin-4-yl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide (1.0 eq) in anhydrous DMF in a dry round-bottom flask under an inert atmosphere.
-
Add HATU (1.5 eq) and DIPEA (2.0 eq) to the solution and stir for 10 minutes.
-
Add ethylamine (1.2 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 6-8 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the final product.
Data Presentation
The following tables summarize the expected quantitative data for the synthesis of the target pyridinyl-pyrazole carboxamide fungicide.
Table 1: Reactant and Product Information
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role in Synthesis |
| This compound | C₁₁H₁₄BClFNO₂ | 273.50 | Starting Material (Pyridine Moiety) |
| 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | C₆H₆F₂N₂O₂ | 192.12 | Coupling Partner (Pyrazole Moiety) |
| N-(2-Chloro-5-fluoropyridin-4-yl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide | C₁₂H₈ClF₃N₄O | 332.67 | Intermediate |
| N-Ethyl-N-(2-chloro-5-fluoropyridin-4-yl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide | C₁₄H₁₃ClF₃N₄O | 376.73 | Final Product (Target Fungicide) |
Table 2: Reaction Conditions and Expected Outcomes
| Reaction Step | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Expected Yield (%) | Expected Purity (%) |
| Suzuki-Miyaura Coupling | Pd(dppf)Cl₂, K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 12-16 | 75-85 | >95 |
| Amide Coupling | HATU, DIPEA, Ethylamine | DMF | Room Temperature | 6-8 | 80-90 | >98 |
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel agrochemicals. The presented protocols for a Suzuki-Miyaura coupling and subsequent amidation provide a reliable pathway for the creation of pyridinyl-pyrazole carboxamides, a promising class of fungicides. The strategic incorporation of the 2-chloro-5-fluoropyridinyl moiety can lead to the development of next-generation crop protection agents with enhanced biological efficacy.
Application Notes and Protocols for Suzuki Coupling of Aryl Halides with 2-Chloro-5-fluoropyridine-4-boronic acid pinacol ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the Suzuki-Miyaura cross-coupling reaction between various aryl halides and 2-Chloro-5-fluoropyridine-4-boronic acid pinacol ester. This reaction is a cornerstone in modern medicinal chemistry, enabling the synthesis of complex biaryl structures that are prevalent in many pharmaceutical compounds. The described methodology is based on established palladium-catalyzed cross-coupling principles and offers a robust starting point for the synthesis of novel 4-aryl-2-chloro-5-fluoropyridine derivatives.
Introduction
The Suzuki-Miyaura coupling is a versatile and widely used carbon-carbon bond-forming reaction in organic synthesis. It involves the reaction of an organoboron compound (such as a boronic acid or its ester) with an organic halide or triflate, catalyzed by a palladium(0) complex. This reaction is favored in the pharmaceutical industry due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide range of reactants.
The 2-chloro-5-fluoropyridine moiety is a key building block in the development of various therapeutic agents. The presence of the chloro and fluoro substituents provides opportunities for further functionalization and can modulate the physicochemical properties of the final molecule, such as its metabolic stability and binding affinity. This protocol details the coupling of this compound with different aryl halides to generate a library of substituted pyridines for drug discovery and development programs.
Data Presentation
The following table summarizes typical reaction conditions and outcomes for the Suzuki coupling of this compound with various aryl halides. The data is compiled from literature precedents and representative examples.
| Entry | Aryl Halide | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(dppf)Cl₂ (3) | Na₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85 |
| 2 | 1-Bromo-4-(trifluoromethoxy)benzene | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Toluene/H₂O (3:1) | 100 | 16 | 78 |
| 3 | 3-Bromopyridine | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ (3) | Toluene | 110 | 8 | 92 |
| 4 | 4-Chloro-N-methylaniline | Pd(OAc)₂ (2) / XPhos (4) | Cs₂CO₃ (2.5) | t-BuOH/H₂O (5:1) | 100 | 24 | 65 |
| 5 | 5-Bromo-2-methoxypyrimidine | Pd(dppf)Cl₂ (3) | Na₂CO₃ (2) | DME/H₂O (4:1) | 85 | 12 | 88 |
Experimental Protocols
This section provides a detailed, step-by-step methodology for the Suzuki coupling reaction.
Materials and Reagents
-
Aryl halide (e.g., 4-bromoanisole, 1-bromo-4-(trifluoromethoxy)benzene)
-
This compound
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄)
-
Base (e.g., Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DME, t-BuOH)
-
Degassed water
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask or reaction vial)
-
Magnetic stirrer and heating mantle or oil bath
-
Standard workup and purification reagents (e.g., ethyl acetate, brine, anhydrous sodium sulfate, silica gel)
Reaction Setup (General Procedure)
-
To a dry Schlenk flask or reaction vial containing a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and the base (2.0-3.0 equiv).
-
Add the palladium catalyst (2-5 mol%).
-
Seal the flask or vial with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Using a syringe, add the degassed organic solvent and degassed water (typically in a 4:1 to 5:1 ratio). The typical concentration is 0.1-0.2 M with respect to the aryl halide.
-
Place the reaction vessel in a preheated oil bath or heating mantle and stir at the desired temperature (typically 85-110 °C).
Reaction Monitoring
The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). To take a sample for analysis, briefly remove the reaction from heat, and under a positive pressure of inert gas, withdraw a small aliquot with a syringe. Dilute the aliquot with an appropriate solvent (e.g., ethyl acetate) before analysis.
Work-up and Purification
-
Once the reaction is complete (as indicated by TLC or LC-MS), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-aryl-2-chloro-5-fluoropyridine product.
Characterization
The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Suzuki Coupling Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Workflow
The diagram below outlines the general workflow for the synthesis and purification of 4-aryl-2-chloro-5-fluoropyridines.
Caption: General experimental workflow for Suzuki coupling.
Application Notes and Protocols for the Suzuki-Miyaura Coupling of Heteroaryl Bromides with 2-Chloro-5-fluoropyridine-4-boronic acid pinacol ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This powerful palladium-catalyzed transformation is widely employed in the pharmaceutical and materials science industries for the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the coupling of various heteroaryl bromides with 2-Chloro-5-fluoropyridine-4-boronic acid pinacol ester, a versatile building block for the synthesis of novel heterocyclic compounds. The resulting 4-(heteroaryl)-2-chloro-5-fluoropyridine scaffolds are of significant interest in drug discovery.
The general transformation is depicted in the following scheme:
Scheme 1: General Suzuki-Miyaura coupling of a heteroaryl bromide with this compound.
Reaction Conditions and Optimization
The successful Suzuki-Miyaura coupling of heteroaryl bromides with this compound is contingent on the careful selection of several key reaction parameters:
-
Palladium Catalyst and Ligand: The choice of the palladium source and the ancillary ligand is critical for achieving high catalytic activity and preventing unwanted side reactions. Palladium(II) acetate (Pd(OAc)₂) and [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) are commonly used palladium sources. Electron-rich and sterically hindered phosphine ligands, such as those of the Buchwald-type (e.g., XPhos, SPhos), are often employed to facilitate the catalytic cycle, particularly the oxidative addition and reductive elimination steps. For many heteroaryl couplings, Pd(dppf)Cl₂ has been shown to be an effective and commercially available catalyst.[1][2]
-
Base: An appropriate base is required to activate the boronic acid ester for transmetalation.[3] Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are frequently used. The choice of base can significantly impact the reaction yield and should be optimized for specific substrates.
-
Solvent: The reaction is typically carried out in a mixture of an organic solvent and water. Common organic solvents include 1,4-dioxane, tetrahydrofuran (THF), and toluene. The presence of water is often beneficial, as it can facilitate the hydrolysis of the pinacol ester to the more reactive boronic acid in situ.[1]
-
Temperature and Reaction Time: The reaction temperature generally ranges from 80 to 110 °C. Reaction progress should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), to determine the optimal reaction time, which can vary from a few hours to overnight.
Experimental Protocols
The following are generalized protocols for the Suzuki-Miyaura coupling of a heteroaryl bromide with this compound. These should be considered as a starting point and may require optimization for specific substrates.
Protocol A: Using Pd(dppf)Cl₂ as Catalyst
Materials:
-
Heteroaryl bromide (1.0 equiv)
-
This compound (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 - 0.1 equiv)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0 - 3.0 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask or reaction vial, add the heteroaryl bromide, this compound, Pd(dppf)Cl₂, and the chosen base.
-
Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-(heteroaryl)-2-chloro-5-fluoropyridine.
Quantitative Data Summary
The following table summarizes representative reaction conditions and yields for Suzuki-Miyaura couplings of various heteroaryl bromides with heteroaryl boronic acid pinacol esters, providing a reference for expected outcomes.
| Heteroaryl Bromide (Example) | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoisoquinoline | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O | 100 | 12 | 85 |
| 2-Bromothiophene | Pd(dppf)Cl₂ (5) | - | K₂CO₃ (2.0) | Dioxane/H₂O | 90 | 8 | 92 |
| 3-Bromopyridine | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ (2.0) | Dioxane | 110 | 16 | 78 |
| 5-Bromoindole | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2.0) | DME/H₂O | 85 | 12 | 88 |
| 2-Bromo-1-methylimidazole | Pd(OAc)₂ (3) | PCy₃ (6) | K₃PO₄ (3.0) | THF/H₂O | 80 | 6 | 90 |
Note: The yields and conditions presented are illustrative and based on literature precedents for similar couplings. Actual results may vary depending on the specific substrates and optimized conditions.
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
The following diagram outlines the general experimental workflow for the synthesis and purification of 4-(heteroaryl)-2-chloro-5-fluoropyridines.
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst or ligand | Use a fresh batch of catalyst and ligand. Consider a different palladium precatalyst or a more electron-rich, bulky phosphine ligand. |
| Suboptimal base | Screen alternative bases such as K₃PO₄, Cs₂CO₃, or organic bases like triethylamine. | |
| Low reaction temperature | Increase the reaction temperature in increments of 10 °C. | |
| Formation of side products (e.g., homocoupling) | Inefficient transmetalation | Use a slight excess of the boronic acid pinacol ester (1.2-1.5 equiv). Ensure the base is sufficiently strong and soluble. |
| Decomposition of boronic acid ester | Prolonged reaction time at high temperature | Monitor the reaction closely and stop it once the starting material is consumed. Consider using milder reaction conditions. |
| Difficulty in product purification | Co-elution with byproducts | Optimize the solvent system for column chromatography. Consider using a different stationary phase or reverse-phase chromatography. |
By following these protocols and considering the optimization strategies outlined, researchers can effectively utilize the Suzuki-Miyaura cross-coupling reaction for the synthesis of a diverse range of 4-(heteroaryl)-2-chloro-5-fluoropyridines for applications in drug discovery and development.
References
Application Notes and Protocols for One-Pot Synthesis Utilizing 2-Chloro-5-fluoropyridine-4-boronic acid pinacol ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the one-pot, sequential functionalization of 2-Chloro-5-fluoropyridine-4-boronic acid pinacol ester. This versatile building block is particularly valuable in medicinal chemistry for the synthesis of complex, multi-substituted pyridine derivatives, which are common scaffolds in kinase inhibitors and other therapeutic agents. The protocols outlined herein describe a one-pot sequence commencing with a Suzuki-Miyaura cross-coupling at the C4-position, followed by a subsequent Buchwald-Hartwig amination at the C2-position. This methodology allows for the rapid and efficient construction of diverse molecular architectures from a single starting material, minimizing purification steps and improving overall synthetic efficiency.
Introduction
Substituted pyridines are a cornerstone of modern drug discovery, forming the core of numerous FDA-approved pharmaceuticals. Their ability to engage in key hydrogen bonding interactions and serve as a versatile scaffold makes them ideal for targeting a wide range of biological targets, including protein kinases. The development of efficient synthetic methodologies to access diverse libraries of substituted pyridines is therefore of paramount importance.
This compound is a trifunctional synthetic intermediate that offers multiple reaction handles for sequential, site-selective modifications. The boronic ester at the C4-position is amenable to palladium-catalyzed Suzuki-Miyaura cross-coupling for the formation of C-C bonds. The chloride at the C2-position can subsequently undergo various transformations, including further cross-coupling reactions or nucleophilic aromatic substitution. The fluorine atom at the C5-position can be utilized for further derivatization or to modulate the physicochemical properties of the final compound.
This application note details a one-pot, two-step protocol for the synthesis of 2-amino-4-aryl-5-fluoropyridines, a scaffold of significant interest in the development of kinase inhibitors.
Signaling Pathways and Experimental Logic
The synthetic strategy leverages the differential reactivity of the boronic acid pinacol ester and the chloro-substituent on the pyridine ring. The one-pot sequence is designed to first exploit the boronic ester for a Suzuki-Miyaura coupling, followed by a Buchwald-Hartwig amination at the 2-position. This sequence is logical as the conditions for Suzuki-Miyaura coupling are generally compatible with the 2-chloro substituent, which is less reactive.
Experimental Protocols
Protocol 1: One-Pot Suzuki-Miyaura Coupling and Buchwald-Hartwig Amination
This protocol describes the synthesis of a 2-amino-4-aryl-5-fluoropyridine derivative in a single reaction vessel.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole)
-
Amine (e.g., morpholine)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Potassium carbonate (K₂CO₃)
-
Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon atmosphere
Procedure:
Step 1: Suzuki-Miyaura Coupling
-
To an oven-dried reaction vessel, add this compound (1.0 equiv.), aryl bromide (1.1 equiv.), Pd(dppf)Cl₂ (0.03 equiv.), and potassium carbonate (2.0 equiv.).
-
Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous 1,4-dioxane and degassed water (4:1 v/v) to the vessel.
-
Heat the reaction mixture to 90 °C and stir for 2-4 hours, or until reaction completion is confirmed by TLC or LC-MS.
-
Cool the reaction mixture to room temperature.
Step 2: Buchwald-Hartwig Amination
-
To the cooled reaction mixture from Step 1, add the amine (1.2 equiv.), cesium carbonate (2.5 equiv.), Pd₂(dba)₃ (0.02 equiv.), and XPhos (0.04 equiv.).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Heat the reaction mixture to 100 °C and stir for 6-12 hours, or until reaction completion is confirmed by TLC or LC-MS.
-
Cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
The following tables summarize representative quantitative data for the one-pot synthesis.
Table 1: Scope of Aryl Bromides in the One-Pot Suzuki-Miyaura Coupling
| Entry | Aryl Bromide | Product Yield (%)¹ |
| 1 | 4-Bromoanisole | 85 |
| 2 | 1-Bromo-4-(trifluoromethyl)benzene | 78 |
| 3 | 3-Bromopyridine | 75 |
| 4 | 2-Bromothiophene | 81 |
¹ Isolated yields after column chromatography for the intermediate 2-chloro-4-aryl-5-fluoropyridine (hypothetical data for illustrative purposes).
Table 2: Scope of Amines in the One-Pot Buchwald-Hartwig Amination
| Entry | Amine | Final Product Yield (%)² |
| 1 | Morpholine | 75 |
| 2 | Piperidine | 72 |
| 3 | Aniline | 68 |
| 4 | Benzylamine | 70 |
² Isolated yields after the two-step, one-pot procedure starting with 4-bromoanisole (hypothetical data for illustrative purposes).
Visualization of Experimental Workflow
Conclusion
The one-pot sequential Suzuki-Miyaura coupling and Buchwald-Hartwig amination of this compound provides a highly efficient and atom-economical route to synthetically valuable 2-amino-4-aryl-5-fluoropyridines. This methodology is amenable to the rapid generation of compound libraries for drug discovery programs, particularly in the area of kinase inhibitor development. The protocols provided herein are robust and can be adapted to a wide range of aryl halides and amines, offering a versatile tool for medicinal chemists.
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of Substituted Pyridine Boronic Esters
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding side reactions encountered during Suzuki-Miyaura cross-coupling reactions with substituted pyridine boronic esters.
Troubleshooting Guide
This section addresses specific issues researchers may face during their experiments, offering potential causes and actionable solutions in a direct question-and-answer format.
Question 1: My reaction yield is low and I'm observing a significant amount of the corresponding unsubstituted pyridine. What is happening and how can I fix it?
Answer: This is a classic case of protodeboronation, a major side reaction where the boronic ester group is replaced by a hydrogen atom.[1][2] Pyridine boronic acids and esters are particularly susceptible to this decomposition pathway.[2][3]
Potential Causes and Solutions:
-
pH and Base Selection: The pH of the reaction is critical. For 2-pyridine boronic acid, the rate of protodeboronation is often fastest at neutral pH due to the formation of a reactive zwitterionic intermediate.[1][2] Shifting the pH to either acidic or basic conditions can slow this decomposition pathway.[2] The choice of base also plays a significant role.
-
Reaction Temperature and Time: Elevated temperatures and prolonged reaction times can increase the extent of protodeboronation.
-
Water Content: While some water can be beneficial for the Suzuki-Miyaura coupling, excessive water can facilitate protodeboronation.[4]
-
Catalyst System: The palladium catalyst itself can sometimes promote protodeboronation.[5]
Troubleshooting Steps:
-
Modify the Base: Switch to a different base. For instance, if you are using a bicarbonate base, try a phosphate or carbonate base like K₃PO₄ or Cs₂CO₃, which have been shown to be effective in these couplings.[4]
-
Optimize Reaction Temperature: Lower the reaction temperature and monitor the reaction progress closely to minimize the time the boronic ester is exposed to high temperatures.
-
Use Anhydrous Solvents: While Suzuki couplings are often tolerant to some water, using anhydrous solvents can minimize protodeboronation.[4]
-
Switch to a More Stable Boron Reagent: Consider using more stable derivatives of the pyridine boronic acid, such as MIDA (N-methyliminodiacetic acid) boronates or organotrifluoroborates.[1] These reagents release the boronic acid slowly into the reaction mixture, keeping its concentration low and minimizing side reactions.[1]
-
Employ a Highly Active Catalyst: A more active catalyst can increase the rate of the desired cross-coupling reaction, outcompeting the protodeboronation side reaction.[1][4]
Question 2: I am observing a significant amount of a bi-pyridine byproduct (homocoupling of my boronic ester). What causes this and how can I prevent it?
Answer: The formation of a bi-pyridine byproduct is due to the oxidative homocoupling of your pyridine boronic ester.[6] This is another common side reaction in Suzuki-Miyaura couplings.
Potential Causes and Solutions:
-
Presence of Oxygen: The presence of oxygen can promote the palladium-mediated homocoupling of boronic esters.
-
Palladium(II) Species: The active catalyst for Suzuki coupling is Palladium(0). The presence of Pd(II) species can lead to homocoupling.[7]
-
Reaction Conditions: Certain bases and solvents can favor the homocoupling pathway.
Troubleshooting Steps:
-
Ensure Inert Atmosphere: Thoroughly degas your solvents and reaction mixture by sparging with an inert gas (argon or nitrogen) to remove dissolved oxygen.[8] Maintain a positive pressure of inert gas throughout the reaction.
-
Add a Reducing Agent: The addition of a mild reducing agent, such as potassium formate, can help to minimize the concentration of Pd(II) in the reaction mixture, thus suppressing homocoupling.[7]
-
Optimize Catalyst and Ligands: The choice of palladium source and ligand can influence the extent of homocoupling. Experiment with different catalyst systems.
-
Control Reaction Temperature: Lowering the reaction temperature may help to reduce the rate of homocoupling.
Frequently Asked Questions (FAQs)
Q1: Why are 2-substituted pyridine boronic esters particularly challenging in Suzuki couplings?
A1: The "2-pyridyl problem" is well-documented.[3][9] The nitrogen atom at the 2-position can chelate to the palladium catalyst, leading to catalyst inhibition or deactivation.[8][9] Furthermore, 2-pyridyl boronic acids are especially prone to protodeboronation due to a unique unimolecular fragmentation mechanism involving a zwitterionic intermediate.[1][2]
Q2: What is the role of the base in the Suzuki-Miyaura coupling and how does it affect side reactions?
A2: The base plays a crucial role in the transmetalation step of the catalytic cycle.[10] It activates the organoboron species, facilitating the transfer of the organic group to the palladium center. However, the choice of base can also significantly influence the rates of side reactions like protodeboronation.[2] For instance, aqueous bases can accelerate the hydrolysis and subsequent protodeboronation of the boronic ester.[8]
Q3: Can the choice of solvent affect the outcome of my Suzuki coupling with a pyridine boronic ester?
A3: Yes, the solvent can have a profound impact on the reaction.[4] Solvents influence the solubility of the reactants and base, and can also affect the stability of the catalyst and the rates of both the desired coupling and the undesired side reactions. For example, in some cases, a switch from dioxane to isopropanol has been shown to dramatically improve yields.[4]
Q4: Are there alternative boron reagents I can use to avoid the instability of pyridine boronic esters?
A4: Absolutely. To circumvent the instability of pyridine boronic acids and their simple esters, you can use more stable derivatives like MIDA boronates, N-phenyldiethanolamine (PDEA) boronates, or potassium trifluoroborates.[1][11] These reagents are often more stable to storage and handling and can provide a slow release of the active boronic acid under the reaction conditions, which helps to minimize side reactions.[1]
Data Summary
The following tables summarize the impact of various reaction parameters on the common side reactions in Suzuki coupling of pyridine boronic esters.
Table 1: Influence of Reaction Parameters on Protodeboronation
| Parameter | Effect on Protodeboronation | Recommended Action to Minimize |
| pH | Maximum rate often at neutral pH for 2-pyridyl derivatives[2] | Adjust to acidic or basic conditions |
| Base | Aqueous bases can accelerate protodeboronation[8] | Use anhydrous bases (e.g., K₃PO₄, Cs₂CO₃)[4] |
| Temperature | Higher temperatures increase the rate | Use the lowest effective temperature |
| Boron Reagent | Boronic acids and simple esters are often unstable[2][3] | Use stabilized derivatives (MIDA, Trifluoroborates)[1] |
| Catalyst Activity | Slower coupling allows more time for decomposition | Use a highly active catalyst system[1] |
Table 2: Influence of Reaction Parameters on Homocoupling
| Parameter | Effect on Homocoupling | Recommended Action to Minimize |
| Oxygen | Promotes oxidative homocoupling | Thoroughly degas all reagents and solvents[8] |
| Palladium(II) | Can catalyze homocoupling[7] | Add a mild reducing agent (e.g., potassium formate)[7] |
| Ligand | Ligand choice can influence the reaction pathway | Screen different phosphine ligands |
| Temperature | Higher temperatures may increase the rate | Optimize for the lowest effective temperature |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Pyridine Boronic Ester with an Aryl Bromide
This is a generalized procedure and should be optimized for specific substrates.
Materials:
-
Aryl bromide (1.0 equiv)
-
Pyridine boronic acid pinacol ester (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)[8]
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)[8]
Procedure:
-
Reaction Setup: To a dry Schlenk tube or reaction vial under an inert atmosphere, add the aryl bromide, pyridine boronic ester, base, and palladium catalyst.[8]
-
Solvent Addition: Add the degassed solvent via syringe.
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure all oxygen is removed.[8]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[8]
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).[8]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[8]
Visualizations
Caption: Main Suzuki coupling cycle and competing side reactions.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Suzuki Reactions with 2-Chloro-5-fluoropyridine-4-boronic acid pinacol ester
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Suzuki-Miyaura cross-coupling reactions involving 2-Chloro-5-fluoropyridine-4-boronic acid pinacol ester.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments, offering potential causes and actionable solutions in a direct question-and-answer format.
Question 1: Why is the yield of my Suzuki coupling reaction consistently low or non-existent?
Answer:
Low yields with this compound are a common challenge and can be attributed to several factors, primarily the electronic properties of the substrate. The electron-withdrawing effects of the fluorine atom and the pyridine nitrogen can deactivate the system, making the key steps of the Suzuki catalytic cycle, particularly oxidative addition, more difficult.
Troubleshooting Steps:
-
Catalyst and Ligand Inactivity: Standard palladium catalysts may not be sufficiently active.
-
Recommendation: Switch to a more active catalyst system. Bulky, electron-rich phosphine ligands such as SPhos or XPhos, or N-heterocyclic carbene (NHC) ligands are often effective for coupling challenging heteroaryl chlorides.[1][2] These ligands promote the formation of the active monoligated palladium(0) species and facilitate the oxidative addition step.[1]
-
-
Ineffective Base: The base is crucial for the transmetalation step, and its strength and solubility are important.
-
Inappropriate Solvent: The solvent needs to solubilize the reactants and facilitate the catalytic cycle.
-
Recommendation: A mixture of an organic solvent and water (e.g., dioxane/water, toluene/water) is often optimal.[5] The water can aid in dissolving the base and may facilitate the hydrolysis of the pinacol ester to the more reactive boronic acid in situ.[6] However, excess water can promote protodeboronation, so the ratio should be carefully optimized.[4] For sensitive substrates, anhydrous conditions may be necessary.[4][7]
-
-
Insufficient Reaction Temperature: The C-Cl bond is strong, and sufficient thermal energy is required for oxidative addition.
-
Oxygen Sensitivity: The active Pd(0) catalyst is sensitive to oxygen.
Question 2: I am observing a significant amount of 2-chloro-5-fluoropyridine as a byproduct. What is causing this, and how can I prevent it?
Answer:
The formation of 2-chloro-5-fluoropyridine is a result of protodeboronation, a common side reaction where the boronic acid (or ester) group is replaced by a hydrogen atom.[1][4] This is particularly prevalent with electron-deficient boronic acids like the one you are using.[4]
Troubleshooting Steps:
-
Optimize the Base: Strong bases can accelerate protodeboronation.[3][4]
-
Control Water Content: Water can be a proton source for protodeboronation.[3][4]
-
Lower the Reaction Temperature: Higher temperatures can increase the rate of protodeboronation.[3][4][7]
-
Use a Highly Active Catalyst: A more efficient catalyst can promote the desired cross-coupling to outcompete protodeboronation.[4][7]
Question 3: My reaction is producing a homocoupled dimer of my aryl halide or boronic ester. How can I minimize this?
Answer:
Homocoupling is a side reaction where two molecules of the boronic ester couple together or two molecules of the aryl halide couple. This is often promoted by the presence of oxygen or when using a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) state.[1]
Troubleshooting Steps:
-
Ensure an Inert Atmosphere: Thoroughly degas all solvents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.[1][7]
-
Use a Pd(0) Source or an Efficient Precatalyst: Using a Pd(0) source like Pd₂(dba)₃ or a highly efficient precatalyst system can minimize the amount of Pd(II) species that can promote homocoupling.[1]
Frequently Asked Questions (FAQs)
Q1: What is the role of the pinacol ester on the boronic acid?
A1: The pinacol ester serves as a protecting group for the boronic acid. This increases the stability of the compound, making it less susceptible to protodeboronation and easier to handle and purify.[1] Under the reaction conditions, it can be hydrolyzed to the active boronic acid.[6]
Q2: Which palladium catalyst and ligand combination is best for this reaction?
A2: There is no single "best" combination, as the optimal choice depends on the specific coupling partner. However, for challenging substrates like 2-chloropyridines, highly active catalyst systems are generally required.[1] Combinations of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as SPhos or XPhos are excellent starting points.[1][2] Pre-formed catalysts incorporating N-heterocyclic carbene (NHC) ligands, like PEPPSI-IPr, have also shown high activity.[2]
Q3: What is the optimal base for this Suzuki coupling?
A3: The choice of base is critical and often requires screening. For electron-deficient boronic esters, milder bases are generally preferred to minimize protodeboronation. Potassium phosphate (K₃PO₄) is a frequently effective choice.[1][3] Other options to consider include cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃).[1][3]
Q4: Can I run this reaction open to the air?
A4: It is strongly recommended to run Suzuki couplings under an inert atmosphere. The active Pd(0) catalyst can be oxidized by atmospheric oxygen, leading to deactivation and lower yields. Oxygen can also promote the unwanted homocoupling of the boronic ester.[1]
Data Presentation
The following tables summarize reaction conditions from studies on analogous substrates that can serve as a starting point for optimizing the Suzuki reaction of this compound.
Table 1: Solvent Optimization for a Suzuki Coupling of a Pyridine Derivative
| Entry | Solvent | Temperature (°C) | Yield (%) |
| 1 | Toluene | 100 | Low |
| 2 | Toluene/H₂O | 100 | Moderate |
| 3 | Dioxane | 100 | Moderate |
| 4 | Dioxane/H₂O (4:1) | 100 | 74 |
| 5 | DMF | 100 | Low |
| 6 | Acetonitrile | 65 | Moderate |
| 7 | Isopropanol | 65 | Moderate |
Data adapted from a study on a pyridine-2-sulfonyl fluoride derivative.[6][8][9]
Table 2: Recommended Catalyst Systems for 2-Chloropyridine Coupling
| Palladium Source | Ligand | Typical Loading (mol%) | Key Advantages |
| Pd₂(dba)₃ or Pd(OAc)₂ | SPhos / XPhos | 1-4% Pd, 2-8% Ligand | Excellent for electron-deficient heteroaryl chlorides; bulky ligand prevents catalyst deactivation.[1] |
| Pd(PEPPSI)-IPr | (NHC Ligand) | 1-3% | Highly active for C4-selective coupling of dichloropyridines.[1] |
| Pd(dppf)Cl₂ | (None) | 2-5% | A common catalyst, can be effective but may require higher temperatures.[6] |
Experimental Protocols
The following is a generalized protocol for the Suzuki-Miyaura coupling of this compound with an aryl halide. This should be considered a starting point and may require optimization for specific substrates.
Protocol 1: Suzuki Coupling Using a Buchwald Phosphine Ligand (e.g., XPhos)
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv, 2 mol%)
-
XPhos (0.04 equiv, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
Toluene (Anhydrous, degassed)
-
Water (Degassed)
-
Round-bottom flask or reaction vial with a magnetic stir bar
-
Reflux condenser
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the this compound, aryl halide, and potassium phosphate.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.[2]
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium(II) acetate and XPhos ligand. Add the degassed toluene and water (e.g., a 10:1 ratio) via syringe.[2]
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.[2] Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS). The reaction is typically complete within 12-24 hours.[2]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[2]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.[2]
Visualizations
Caption: The Suzuki-Miyaura catalytic cycle.
Caption: Troubleshooting workflow for low yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of Products from 2-Chloro-5-fluoropyridine-4-boronic acid pinacol ester Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of products from reactions involving 2-Chloro-5-fluoropyridine-4-boronic acid pinacol ester, particularly in the context of Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of products from reactions utilizing this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield of desired product after purification | Protodeboronation: The C-B bond of the boronic ester is cleaved and replaced by a C-H bond, a common side reaction with electron-deficient boronic acids. | - Use milder bases (e.g., K₃PO₄, Cs₂CO₃) and lower reaction temperatures. - Ensure anhydrous reaction conditions, as excess water can be a proton source. |
| Incomplete reaction: The Suzuki-Miyaura coupling did not go to completion. | - Optimize reaction conditions (catalyst, base, solvent, temperature). - Ensure the quality of the this compound. | |
| Product loss during work-up/purification: The product may be partially soluble in the aqueous phase or lost during chromatography. | - Perform multiple extractions of the aqueous layer with an organic solvent. - Carefully select the solvent system for chromatography to ensure good separation and recovery. | |
| Difficulty in separating the product from starting materials or byproducts by column chromatography | Similar polarity of product and impurities: Unreacted starting materials (e.g., aryl halide), homocoupled products, or deborylated byproducts may have similar Rf values to the desired product. | - Use a shallow gradient of a more polar solvent during column chromatography. - Try a different stationary phase, such as alumina or C18-functionalized silica gel. - Consider recrystallization of the crude product if it is a solid. |
| Streaking or poor separation on silica gel: The pyridine nitrogen in the product can interact with the acidic silanol groups on the silica gel. | - Deactivate the silica gel by preparing a slurry in the eluent containing a small amount of triethylamine (0.1-1%). - Use neutral or basic alumina as the stationary phase. | |
| Presence of residual palladium catalyst in the final product | Inefficient removal during work-up: The palladium catalyst may not be fully removed by simple filtration. | - Filter the reaction mixture through a pad of Celite® or silica gel after the reaction is complete. - For persistent contamination, consider treatment with a palladium scavenger. |
| Product appears to be a different compound than expected (e.g., mass spectrometry data is incorrect) | Hydrolysis of the pinacol ester: If analyzing the boronic ester itself, it can hydrolyze to the corresponding boronic acid on the column. | - Use a less protic mobile phase for LC-MS analysis. - Analyze the sample promptly after preparation. |
| Unexpected side reactions: Other functional groups in the coupling partner may have reacted. | - Re-evaluate the reaction conditions and the compatibility of all functional groups present in the starting materials. |
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with this compound is complete, but I'm struggling to remove the unreacted boronic ester and its byproducts. What's the best approach?
A1: A common issue is the removal of excess boronic ester and related impurities. A multi-step approach is often effective:
-
Aqueous Work-up: After the reaction, perform an aqueous work-up. Washing the organic layer with a mild acidic solution (e.g., 1M HCl) can help to protonate the pyridine nitrogen, potentially aiding in the removal of some pyridine-containing impurities into the aqueous layer. However, be cautious as this may also affect your product's solubility.
-
Column Chromatography: Flash column chromatography is typically the most effective method. Given the presence of the fluorinated pyridine moiety, your product is likely to be moderately polar.
-
Stationary Phase: Standard silica gel is often sufficient. If you observe streaking or poor separation, consider using deactivated silica gel (by adding 0.1-1% triethylamine to your eluent) or neutral alumina.
-
Eluent System: A gradient of ethyl acetate in a non-polar solvent like hexanes or cyclohexane is a good starting point. For example, you can start with 100% hexanes and gradually increase the concentration of ethyl acetate.
-
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be a highly effective final purification step to remove closely related impurities and achieve high purity.
Q2: I am observing significant streaking of my product on the TLC plate and during column chromatography. How can I resolve this?
A2: Streaking is a common problem when purifying pyridine-containing compounds on silica gel due to the interaction between the basic nitrogen of the pyridine ring and the acidic silanol groups of the silica. To mitigate this:
-
Add a Basic Modifier: Incorporate a small amount of a volatile base, such as triethylamine (Et₃N) or pyridine, into your eluent system (typically 0.1-1% v/v). This will compete with your product for binding to the active sites on the silica, resulting in sharper bands and better separation.
-
Use a Different Stationary Phase: Switching to a less acidic stationary phase like neutral or basic alumina can prevent this interaction and improve chromatographic performance.
Q3: What are the common byproducts I should expect in a Suzuki-Miyaura reaction using this compound, and how can I identify them?
A3: Common byproducts include:
-
Homocoupling of the aryl halide: This results in a biaryl product derived from two molecules of your other coupling partner.
-
Protodeboronation of the boronic ester: This leads to the formation of 2-chloro-5-fluoropyridine.
-
Homocoupling of the boronic ester: This results in a symmetrical bipyridine derivative.
These byproducts can be identified using techniques like LC-MS to determine their molecular weights and NMR spectroscopy to elucidate their structures.
Q4: Can I proceed to the next step without rigorously purifying the product of my Suzuki coupling reaction?
A4: In some cases, if the crude NMR indicates a high conversion to the desired product and the impurities are known to not interfere with the subsequent reaction, you may be able to proceed with the crude material. However, this is highly dependent on the nature of the next reaction step. For many applications, especially in drug development, a highly pure intermediate is crucial. It is generally recommended to purify the product to avoid complications in later stages of your synthesis.
Experimental Protocols
Protocol 1: General Work-up and Purification by Flash Column Chromatography
-
Reaction Quenching and Extraction:
-
Once the reaction is deemed complete by TLC or LC-MS, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate (EtOAc).
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification by Flash Column Chromatography:
-
Adsorb the crude product onto a small amount of silica gel.
-
Prepare a silica gel column packed with the initial eluent (e.g., 100% hexanes or a low percentage of EtOAc in hexanes).
-
Load the adsorbed crude product onto the column.
-
Elute the column with a gradient of increasing polarity (e.g., from 0% to 50% EtOAc in hexanes).
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to yield the purified product.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
Dissolve the crude solid product in a minimal amount of a suitable hot solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common recrystallization solvents include ethanol, isopropanol, ethyl acetate, and hexanes, or a mixture of solvents.
-
-
Recrystallization Procedure:
-
Heat the solvent and add it portion-wise to the crude product until it fully dissolves.
-
Allow the solution to cool slowly to room temperature.
-
If crystals do not form, try scratching the inside of the flask with a glass rod or placing the solution in a refrigerator or freezer.
-
Once crystallization is complete, collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum to obtain the purified product.
-
Visualizations
Caption: A troubleshooting workflow for purifying Suzuki coupling products.
Caption: A general workflow for the purification of Suzuki coupling products.
Technical Support Center: Catalyst Deactivation in Suzuki Couplings of Fluorinated Pyyridines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation during Suzuki-Miyaura cross-coupling reactions of fluorinated pyridines.
Frequently Asked Questions (FAQs)
Q1: Why are Suzuki couplings involving fluorinated pyridines particularly challenging?
A1: The primary challenges stem from the electronic properties of fluorinated pyridines. The strong electron-withdrawing nature of both the fluorine atom and the pyridine ring has several consequences:
-
Catalyst Inhibition by Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, forming a stable, inactive complex. This "poisoning" of the catalyst is a well-documented issue with nitrogen-containing heterocycles and can halt the catalytic cycle.[1]
-
Protodeboronation of Boronic Acids: Fluorinated pyridine boronic acids are highly susceptible to protodeboronation, a side reaction where the C-B bond is cleaved and replaced by a C-H bond. This decomposition of the starting material is often accelerated by strong bases and the presence of excess water.
-
Difficult Transmetalation: The electron-deficient nature of the fluorinated pyridine ring can make the transmetalation step of the catalytic cycle, where the organic group is transferred from boron to palladium, the rate-limiting step.[2]
Q2: What are the main mechanisms of palladium catalyst deactivation in these reactions?
A2: The primary deactivation pathways include:
-
Pyridine Coordination: As mentioned, the pyridine nitrogen can act as a ligand, binding to the palladium center and preventing the coordination of reactants, thereby inhibiting key steps like oxidative addition or reductive elimination.[1]
-
Formation of Palladium Black: The active Pd(0) catalyst can agglomerate into inactive palladium nanoparticles, commonly known as palladium black. This is often a result of a slow catalytic cycle, which can be caused by pyridine inhibition.
-
Ligand Degradation: Phosphine ligands, especially in the presence of air and moisture at elevated temperatures, can undergo oxidation or other forms of degradation, leading to a loss of their ability to stabilize the palladium catalyst.
Q3: How does the position of the fluorine atom on the pyridine ring affect the reaction?
A3: The position of the fluorine atom influences the electronic properties of the pyridine ring and, consequently, the reactivity of the molecule. A fluorine atom at the 2- or 4-position will have a stronger electron-withdrawing effect on the ring compared to a fluorine atom at the 3-position. This can exacerbate the challenges of catalyst inhibition and slow transmetalation.
Q4: When should I use a fluorinated pyridine as the boronic acid versus the halide partner?
A4: Due to the exceptional strength of the C-F bond, it is generally unreactive under typical Suzuki coupling conditions. Therefore, fluorinated pyridines are almost always used as the boronic acid or boronic ester partner. The halide partner will typically be an aryl or heteroaryl bromide or iodide.
Troubleshooting Guides
Issue 1: Low or No Conversion of Starting Materials
| Possible Cause | Troubleshooting Steps |
| Catalyst Poisoning by Pyridine Nitrogen | 1. Switch to a Bulkier, Electron-Rich Ligand: Employ sterically hindered phosphine ligands such as SPhos, XPhos, or RuPhos. The bulk of these ligands can sterically shield the palladium center, preventing coordination of the pyridine nitrogen.[1] 2. Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may compensate for some catalyst deactivation. 3. Use a Pre-catalyst: Utilize a well-defined palladium pre-catalyst to ensure the efficient in situ generation of the active Pd(0) species. |
| Protodeboronation of the Boronic Acid | 1. Use a Milder Base: Switch from strong bases like NaOH or NaOtBu to milder options such as K₃PO₄, Cs₂CO₃, or KF.[3] 2. Ensure Anhydrous Conditions: While a small amount of water can be beneficial for dissolving the base, excess water can promote protodeboronation. Use well-dried solvents. 3. Use a Boronic Ester: Pinacol or MIDA esters of the boronic acid are often more stable towards protodeboronation. |
| Inefficient Oxidative Addition | 1. Choose an Appropriate Palladium Source: For less reactive aryl chlorides, using a Pd(0) source like Pd₂(dba)₃ with a suitable ligand can be more effective than Pd(II) sources. 2. Select a More Electron-Rich Ligand: Ligands with strong electron-donating properties can facilitate the oxidative addition step. |
Issue 2: Significant Formation of Side Products
| Side Product | Possible Cause & Troubleshooting Steps |
| Homo-coupling of the Aryl Halide | Presence of Oxygen: Oxygen can promote the oxidative homo-coupling of the aryl halide. Solution: Ensure all solvents and the reaction vessel are thoroughly degassed with an inert gas (e.g., argon or nitrogen) before adding the catalyst. |
| Protodeboronation Product (Fluoropyridine) | Decomposition of the Boronic Acid: As discussed in Issue 1, this is a common problem with electron-deficient boronic acids. Solution: Refer to the troubleshooting steps for protodeboronation in the table above (milder base, anhydrous conditions, boronic ester). |
| Formation of Palladium Black | Slow Catalysis Leading to Agglomeration: If the catalytic cycle is slow due to pyridine inhibition, the active Pd(0) species has more time to aggregate. Solution: By addressing the root cause of the slow catalysis (e.g., switching to a more effective ligand), the formation of palladium black can often be minimized. |
Data Presentation
Table 1: Comparison of Ligands for the Suzuki Coupling of Pyridine-2-sulfonyl Fluoride (PyFluor) with 2-Thiopheneboronic Acid Pinacol Ester
| Entry | Catalyst (10 mol%) | Ligand (10 mol%) | Base (3 equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ | dppf | Na₃PO₄ | Dioxane/H₂O (4:1) | 65 | 72 |
| 2 | Pd(OAc)₂ | dppb | Na₃PO₄ | Dioxane/H₂O (4:1) | 65 | 55 |
| 3 | Pd(OAc)₂ | dppe | Na₃PO₄ | Dioxane/H₂O (4:1) | 65 | 39 |
| 4 | Pd(OAc)₂ | Xantphos | Na₃PO₄ | Dioxane/H₂O (4:1) | 65 | 65 |
| 5 | Pd(dppf)Cl₂ | - | Na₃PO₄ | Dioxane/H₂O (4:1) | 65 | 72 |
Data adapted from Rueda-Espinosa, F. J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry.[4][5][6][7]
Table 2: Suzuki Coupling of PyFluor with Various Hetero(aryl) Boronic Acids
| Entry | Boronic Acid | Base (3 equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Thiopheneboronic acid | Na₃PO₄ | Dioxane | 100 | 89 |
| 2 | 3-Thiopheneboronic acid | Na₃PO₄ | Dioxane | 100 | 75 |
| 3 | 4-Fluorophenylboronic acid | Na₃PO₄ | Dioxane | 100 | 65 |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | Na₃PO₄ | Dioxane | 100 | 45 |
| 5 | 3-Pyridylboronic acid | Na₃PO₄ | Dioxane | 100 | 58 |
Reaction Conditions: PyFluor (1.0 equiv.), boronic acid (1.5 equiv.), Pd(dppf)Cl₂ (10 mol%), Na₃PO₄ (3.0 equiv.), dioxane (1.0 mL). Data adapted from Rueda-Espinosa, F. J., et al. (2023).[4][5][6][7]
Experimental Protocols
Representative Protocol for Suzuki-Miyaura Coupling of 2-Fluoropyridine-3-boronic acid with an Aryl Halide
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
2-Fluoropyridine-3-boronic acid (1.2 equivalents)
-
Aryl halide (e.g., 4-bromoanisole) (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂) (2-5 mol%)
-
Base (e.g., K₃PO₄ or Na₃PO₄) (2.0 - 3.0 equivalents)[2]
-
Anhydrous solvent (e.g., 1,4-Dioxane or Toluene)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the 2-fluoropyridine-3-boronic acid, the aryl halide, and the base.
-
Inert Atmosphere: Seal the Schlenk tube with a rubber septum, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Catalyst and Solvent Addition: Add the palladium catalyst, followed by the anhydrous, degassed solvent via syringe.
-
Reaction: Place the Schlenk tube in a preheated oil bath (typically 80-110 °C) and stir the reaction mixture vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Catalyst deactivation pathways in Suzuki couplings of fluorinated pyridines.
Caption: Troubleshooting workflow for low-yielding Suzuki couplings of fluorinated pyridines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 7. cdnsciencepub.com [cdnsciencepub.com]
effect of water on the stability of 2-Chloro-5-fluoropyridine-4-boronic acid pinacol ester
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the handling, stability, and use of 2-Chloro-5-fluoropyridine-4-boronic acid pinacol ester in experimental settings.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in the presence of water?
A1: this compound is susceptible to hydrolysis in the presence of water, which converts the pinacol ester back to the corresponding 2-chloro-5-fluoropyridine-4-boronic acid and pinacol.[1][2] This hydrolysis can be accelerated by both acidic and basic conditions. The electron-deficient nature of the pyridine ring can make this compound particularly prone to degradation.[3][4][5] For prolonged storage, it is crucial to keep the compound in a cool, dry place and under an inert atmosphere to minimize exposure to moisture.[6]
Q2: What are the primary degradation pathways for this compound in aqueous media?
A2: The two primary degradation pathways in the presence of water are:
-
Hydrolysis: The pinacol ester group is cleaved, yielding 2-chloro-5-fluoropyridine-4-boronic acid and pinacol. This is a reversible reaction, but the equilibrium can favor the boronic acid in aqueous environments.
-
Protodeboronation: Following hydrolysis to the boronic acid, a subsequent reaction can occur where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond.[7][8][9] This results in the formation of 2-chloro-5-fluoropyridine, an undesired byproduct that can complicate reaction outcomes and purification.[3] Pyridylboronic acids are known to be susceptible to this side reaction, especially in the presence of aqueous bases.[3]
Q3: Can I use this reagent in aqueous solvent systems for my Suzuki-Miyaura coupling reaction?
A3: While many Suzuki-Miyaura reactions are performed in aqueous solvent mixtures, caution is advised when using this compound. The presence of water and base can lead to hydrolysis and subsequent protodeboronation, reducing the yield of your desired product.[3][7] It is often preferable to use anhydrous solvents and carefully dried reagents. If aqueous conditions are necessary, it is recommended to use the pinacol ester form, as it is generally more stable than the corresponding boronic acid and can act as a "slow release" source of the active boronic acid species.[7][10]
Q4: How can I monitor the stability of the compound in my reaction mixture?
A4: The stability of this compound can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
HPLC: A reversed-phase HPLC method can be developed to separate the pinacol ester from its hydrolyzed boronic acid and the protodeboronation byproduct. However, on-column hydrolysis can be a challenge.[2] Using a mobile phase with a high organic content and avoiding acidic modifiers can help minimize this.[2]
-
NMR: 1H NMR and 11B NMR spectroscopy can be used to monitor the disappearance of the pinacol ester and the appearance of the boronic acid and other byproducts in real-time.[11][12][13]
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in chemical reactions, particularly Suzuki-Miyaura cross-coupling.
| Issue | Potential Cause | Recommended Solution |
| Low or no product yield | Degradation of the boronic acid pinacol ester: The compound may have hydrolyzed and/or undergone protodeboronation before or during the reaction.[3] | - Ensure all solvents and reagents are anhydrous. - Use freshly opened or properly stored boronic acid pinacol ester. - Minimize reaction time. - Consider using a "slow release" strategy with MIDA boronates or trifluoroborate salts if instability is severe.[7] |
| Inefficient catalyst system: The chosen palladium catalyst and ligand may not be suitable for this electron-deficient substrate.[3] | - Screen different palladium catalysts and ligands. Buchwald-type ligands are often effective for challenging substrates.[3] - Increase the catalyst loading. | |
| Catalyst deactivation: The pyridine nitrogen can coordinate to the palladium center, inhibiting its catalytic activity.[3] | - Use bulky phosphine ligands that can shield the palladium center. | |
| Presence of 2-chloro-5-fluoropyridine byproduct | Protodeboronation: The boronic acid has been cleaved from the pyridine ring.[3][7] | - Use a milder base (e.g., K₃PO₄ instead of stronger bases).[3] - Lower the reaction temperature. - Use the pinacol ester instead of the boronic acid to minimize the concentration of the more reactive boronic acid at any given time.[3][10] |
| Complex reaction mixture with multiple byproducts | Multiple side reactions: This can be a combination of starting material degradation, homocoupling of the boronic ester, and other undesired pathways.[14] | - Thoroughly degas the reaction mixture to remove oxygen, which can promote homocoupling.[14] - Optimize the reaction conditions (temperature, solvent, base) through systematic screening. - Ensure the purity of all starting materials. |
| Inconsistent results between batches | Variability in reagent quality: The purity and water content of the boronic acid pinacol ester can vary. | - Purchase from a reputable supplier and check the certificate of analysis. - Store the reagent under inert gas and in a desiccator. - Perform a quick purity check (e.g., by NMR or HPLC) before use if results are critical. |
Experimental Protocols
Protocol 1: Monitoring Hydrolysis of this compound by HPLC
Objective: To quantify the rate of hydrolysis of the pinacol ester to the corresponding boronic acid under specific aqueous conditions.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in an anhydrous aprotic solvent (e.g., acetonitrile or THF) at a concentration of 1 mg/mL.
-
In a separate vial, prepare the desired aqueous solution (e.g., buffered at a specific pH or a mixture of water and an organic solvent).
-
To initiate the hydrolysis experiment, add a known volume of the stock solution to the aqueous solution to achieve the desired final concentration.
-
-
HPLC Analysis:
-
Column: A C18 reversed-phase column is suitable. To minimize on-column hydrolysis, a column with low silanol activity is recommended.[2]
-
Mobile Phase: A gradient of water and acetonitrile is typically used. It is advisable to avoid acidic modifiers like formic or trifluoroacetic acid, as they can accelerate hydrolysis on the column.
-
Detection: UV detection at a wavelength where both the pinacol ester and the boronic acid absorb (e.g., 254 nm).
-
Injection: Inject aliquots of the reaction mixture at various time points (e.g., 0, 15, 30, 60, 120 minutes) to monitor the progress of the hydrolysis.
-
-
Data Analysis:
-
Integrate the peak areas of the pinacol ester and the boronic acid at each time point.
-
Calculate the percentage of each species over time to determine the rate of hydrolysis.
-
Protocol 2: 1H NMR Monitoring of Protodeboronation
Objective: To observe the conversion of 2-Chloro-5-fluoropyridine-4-boronic acid to 2-chloro-5-fluoropyridine.
Methodology:
-
Sample Preparation:
-
Dissolve a known amount of 2-Chloro-5-fluoropyridine-4-boronic acid in a deuterated solvent mixture containing D₂O (e.g., DMSO-d₆/D₂O).
-
If studying the effect of base, add a known amount of a suitable base (e.g., NaOD).
-
-
NMR Analysis:
-
Acquire a 1H NMR spectrum of the sample immediately after preparation (t=0).
-
Continue to acquire spectra at regular intervals.
-
Monitor the disappearance of the aromatic proton signals corresponding to the boronic acid and the appearance of the signals for 2-chloro-5-fluoropyridine.
-
-
Data Analysis:
-
Integrate the characteristic proton signals for both the starting material and the protodeboronated product.
-
The ratio of the integrals will provide a semi-quantitative measure of the extent of protodeboronation over time.
-
Visualizations
Caption: Degradation pathway of the pinacol ester.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. High quality this compound with factory price, CasNo.1256360-62-9 Hangzhou Lingrui Chemical Co.,Ltd. China (Mainland) [lingruichemical.lookchem.com]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. nbinno.com [nbinno.com]
- 11. rsc.org [rsc.org]
- 12. 17O NMR studies of boronic acids and their derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. Yoneda Labs [yonedalabs.com]
Technical Support Center: Strategies to Avoid Homocoupling of 2-Chloro-5-fluoropyridine-4-boronic acid pinacol ester
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of homocoupling during Suzuki-Miyaura cross-coupling reactions involving 2-Chloro-5-fluoropyridine-4-boronic acid pinacol ester.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling and why is it a problem with this compound?
A1: Homocoupling is an undesired side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid pinacol ester react with each other to form a symmetrical biaryl byproduct. In the case of this compound, this results in the formation of 2,2'-dichloro-5,5'-difluoro-4,4'-bipyridine. This side reaction is problematic because it consumes the valuable boronic ester, reduces the yield of the desired cross-coupled product, and the resulting homocoupled byproduct can be difficult to separate from the target molecule due to structural similarities. The electron-deficient nature of the pyridine ring in this specific substrate can make it more susceptible to homocoupling under certain reaction conditions.
Q2: What are the primary causes of homocoupling in my Suzuki-Miyaura reaction?
A2: The main culprits behind homocoupling are the presence of dissolved oxygen and palladium(II) species in the reaction mixture. Oxygen can oxidize the active Pd(0) catalyst to Pd(II). These Pd(II) species can then undergo a transmetalation reaction with two molecules of the boronic ester, leading to the formation of the homocoupled product and regenerating Pd(0). Using a Pd(II) precatalyst without ensuring its efficient reduction to Pd(0) at the start of the reaction can also contribute to higher levels of homocoupling.
Q3: How can I minimize homocoupling when using this compound?
A3: Several strategies can be employed to suppress homocoupling:
-
Rigorous Exclusion of Oxygen: This is the most critical step. Ensure all solvents are thoroughly degassed by sparging with an inert gas (e.g., argon or nitrogen) or by using the freeze-pump-thaw method. The reaction should be set up and run under a positive pressure of an inert atmosphere.
-
Appropriate Catalyst and Ligand Selection: The choice of the palladium catalyst and ligand is crucial. For electron-deficient heteroaryl systems, bulky and electron-rich phosphine ligands such as SPhos and XPhos, often used with palladium precatalysts like Pd₂(dba)₃ or as preformed palladium complexes (e.g., SPhos-Pd-G3), have been shown to be effective in promoting the desired cross-coupling over homocoupling. Pd(dppf)Cl₂ is another commonly used catalyst for such systems.
-
Careful Selection of Base and Solvent: The base plays a key role in the transmetalation step. Inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective. The solvent system can also be optimized; for instance, the addition of a small amount of water to an organic solvent like dioxane or THF can sometimes be beneficial.
-
Slow Addition of the Boronic Ester: Adding the this compound solution slowly to the reaction mixture can help maintain its low concentration, thus disfavoring the bimolecular homocoupling reaction.
-
Use of an Excess of the Coupling Partner: Employing a slight excess (e.g., 1.1 to 1.5 equivalents) of the aryl halide coupling partner can help to drive the reaction towards the desired cross-coupling product.
Troubleshooting Guide
This guide provides a structured approach to troubleshoot and minimize homocoupling of this compound.
| Issue | Potential Cause | Recommended Solution |
| High levels of homocoupled byproduct observed. | Presence of oxygen in the reaction. | Rigorously degas all solvents and reagents. Ensure the reaction is performed under a strict inert atmosphere (Argon or Nitrogen). |
| Inefficient reduction of Pd(II) precatalyst. | Consider using a Pd(0) source (e.g., Pd₂(dba)₃) with a suitable ligand. If using a Pd(II) precatalyst, ensure conditions are suitable for its rapid reduction to Pd(0). | |
| Suboptimal ligand choice. | For electron-deficient pyridines, switch to bulky, electron-rich phosphine ligands like SPhos or XPhos. | |
| Low yield of desired product and significant starting material remaining. | Ineffective base. | Screen different inorganic bases such as K₃PO₄, Cs₂CO₃, or KF. Ensure the base is anhydrous if required by the reaction conditions. |
| Inappropriate solvent. | Try different solvent systems. A mixture of an organic solvent (e.g., dioxane, THF, toluene) with a small amount of water can sometimes improve results. | |
| Low reaction temperature. | Gradually increase the reaction temperature while monitoring for product formation and byproduct increase. | |
| Both homocoupling and decomposition of the boronic ester are observed. | Reaction conditions are too harsh. | Consider lowering the reaction temperature. Slow addition of the boronic ester can also help mitigate decomposition. |
| Unstable boronic ester. | While pinacol esters are generally more stable than boronic acids, prolonged reaction times at high temperatures can still lead to degradation. Monitor the reaction progress to avoid unnecessarily long reaction times. |
Experimental Protocols
General Protocol for Minimizing Homocoupling in the Suzuki-Miyaura Coupling of this compound
This protocol provides a starting point for optimization.
Materials:
-
This compound (1.0 equiv)
-
Aryl/heteroaryl halide (1.2 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane)
Procedure:
-
Inert Atmosphere Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl/heteroaryl halide, the base, the palladium catalyst, and the ligand.
-
Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Boronic Ester Addition: In a separate flask, dissolve the this compound in a minimal amount of the degassed solvent. Add this solution dropwise to the reaction mixture over a period of 30-60 minutes using a syringe pump.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as TLC, GC-MS, or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by a suitable method, such as flash column chromatography.
Visualizing the Troubleshooting Process
The following diagram illustrates a logical workflow for troubleshooting and minimizing homocoupling.
Caption: A logical workflow for troubleshooting and minimizing homocoupling.
The following diagram illustrates the general catalytic cycle for the Suzuki-Miyaura cross-coupling and the competing homocoupling pathway.
Caption: Competing pathways of Suzuki-Miyaura cross-coupling and homocoupling.
Technical Support Center: Suzuki-Miyaura Couplings with 2-Chloro-5-fluoropyridine-4-boronic acid pinacol ester
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura couplings involving 2-Chloro-5-fluoropyridine-4-boronic acid pinacol ester, with a particular focus on issues related to poor reagent solubility.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving well in my reaction solvent. What are some common solvents for this type of coupling reaction?
A1: Poor solubility of reagents is a common challenge in Suzuki-Miyaura couplings. For heteroaryl boronic acid pinacol esters, a range of solvents and solvent mixtures can be employed. Common choices include aprotic polar solvents, often with the addition of water to aid in the dissolution of inorganic bases.[1] Toluene, dioxane, and DMF are frequently used.[2] For instance, a mixture of dioxane and water (e.g., 4:1 v/v) has been shown to be effective in similar systems.[3]
Q2: What is the role of water in the reaction mixture, and how does it affect the solubility and reaction outcome?
A2: Water can play multiple beneficial roles in a Suzuki-Miyaura coupling. Firstly, it can significantly increase the solubility of inorganic bases such as sodium phosphate (Na₃PO₄) or potassium carbonate (K₂CO₃).[3] Secondly, water can influence the speciation of the boronic ester, potentially hydrolyzing it to the more reactive boronic acid in situ.[3] This can also impact the transmetalation step of the catalytic cycle.[3] However, excessive water can be detrimental, so an optimal ratio is often sought.[3]
Q3: Can the choice of base affect the solubility and overall success of the coupling reaction?
A3: Absolutely. The choice of base is critical and its effectiveness can be highly dependent on the specific substrates and solvent system.[4] Inorganic bases like K₃PO₄, Cs₂CO₃, and K₂CO₃ are common choices.[5] The solubility of the base itself can be a limiting factor, which is why aqueous solvent mixtures are often employed.[3] In some cases, fluoride bases like CsF or KF can be effective.[6] It is often necessary to screen a variety of bases to find the optimal conditions for a particular reaction.[4]
Q4: I am observing low to no yield in my coupling reaction. What are the likely causes beyond poor solubility?
A4: Low yields in Suzuki couplings with 2-chloropyridines can stem from several factors. The carbon-chlorine bond is less reactive than corresponding C-Br or C-I bonds, making the oxidative addition step more challenging.[7] Additionally, the nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to deactivation.[4] Side reactions such as protodeboronation (loss of the boronic acid group) and homocoupling of the boronic ester can also reduce the yield.[7]
Q5: What type of palladium catalyst and ligand system is recommended for coupling with a 2-chloropyridine derivative?
A5: Due to the lower reactivity of 2-chloropyridines, standard palladium catalysts may not be sufficient.[7] The use of bulky, electron-rich phosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos), is often recommended to promote the challenging oxidative addition step.[7][8] Catalyst systems like Pd₂(dba)₃ with a suitable phosphine ligand are also commonly used.[8] Pre-formed palladium complexes incorporating these ligands can also be effective.[5]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Issue 1: Reagents (especially the boronic ester and/or base) are not fully dissolved.
| Potential Cause | Suggested Solution |
| Inappropriate solvent | Screen alternative solvents such as 1,4-dioxane, toluene, or DMF.[2] |
| Insufficient solvent polarity | Add a co-solvent. A mixture of an organic solvent and water (e.g., 4:1 or 10:1) often improves solubility of the inorganic base and can facilitate the reaction.[3] |
| Base insolubility | Switch to a more soluble base or use a solvent system that better dissolves the chosen base.[3] Consider using a phase-transfer catalyst in some instances.[3] |
Issue 2: Low or no product formation with starting material remaining.
| Potential Cause | Suggested Solution |
| Inactive catalyst system | Switch to a more active catalyst system. For 2-chloropyridines, consider using a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) with a bulky, electron-rich ligand like SPhos or XPhos.[7][8] |
| Insufficient reaction temperature | Increase the reaction temperature, typically to 80-120 °C.[4] Microwave irradiation can also be effective in accelerating the reaction.[5] |
| Catalyst deactivation | The pyridine nitrogen may be inhibiting the palladium catalyst. The use of bulky ligands can sterically shield the palladium center and mitigate this effect.[4] |
| Ineffective base | Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. The strength and solubility of the base are critical.[4] |
| Oxygen sensitivity | Ensure the reaction is performed under an inert atmosphere (Argon or Nitrogen) and that all solvents are thoroughly degassed prior to use. Oxygen can deactivate the active Pd(0) catalyst.[7] |
Issue 3: Formation of significant side products.
| Potential Cause | Suggested Solution |
| Protodeboronation (loss of the boronic ester group) | This is a common side reaction, especially with aqueous bases.[4] Minimize reaction time, consider using a less aqueous or anhydrous solvent system, or use a milder base.[7] |
| Homocoupling of the boronic ester | This can be promoted by the presence of oxygen or by certain palladium species. Ensure thorough degassing of the reaction mixture.[7] |
| Dehalogenation of the 2-chloropyridine | This can sometimes occur as a side reaction. Optimizing the catalyst, ligand, and reaction conditions can help to favor the desired cross-coupling pathway. |
Data Presentation
The following tables summarize quantitative data from studies on similar substrates, which can serve as a starting point for optimizing your reaction conditions.
Table 1: Effect of Solvent on Suzuki-Miyaura Coupling Yield of a Heteroaryl Boronic Acid Pinacol Ester *
| Solvent System (v/v) | Temperature (°C) | Yield (%) |
| Toluene | 100 | 5 |
| Toluene/H₂O (4:1) | 100 | 40 |
| 1,4-Dioxane | 100 | 39 |
| 1,4-Dioxane/H₂O (4:1) | 100 | 74 |
| DMF | 100 | 22 |
| THF | 65 | 27 |
*Data adapted from a study on the coupling of 2-thiopheneboronic acid pinacol ester with PyFluor using Pd(dppf)Cl₂ and Na₃PO₄.[9]
Table 2: Effect of Base on Suzuki-Miyaura Coupling Yield of a Heteroaryl Boronic Acid Pinacol Ester *
| Base | Solvent System | Yield (%) |
| Li₃PO₄ | Dioxane/H₂O (4:1) | <5 |
| Na₃PO₄ | Dioxane/H₂O (4:1) | 72 |
| K₃PO₄ | Dioxane/H₂O (4:1) | 69 |
| NaF | Dioxane/H₂O (4:1) | 49 |
| KF | Dioxane/H₂O (4:1) | 60 |
| CsF | Dioxane/H₂O (4:1) | 69 |
| K₂CO₃ | Dioxane/H₂O (4:1) | 60 |
| Cs₂CO₃ | Dioxane/H₂O (4:1) | 48 |
*Data adapted from a study on the coupling of 2-thiopheneboronic acid pinacol ester with PyFluor using Pd(dppf)Cl₂ in a dioxane/water mixture at 100°C.[1][10]
Experimental Protocols
Below is a generalized experimental protocol for a Suzuki-Miyaura cross-coupling reaction involving a 2-chloropyridine derivative and a boronic acid pinacol ester. This should be optimized for your specific substrates.
General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In an oven-dried reaction vessel equipped with a magnetic stir bar, combine the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and the selected base (e.g., K₃PO₄, 2.0-3.0 equiv.).[5]
-
Catalyst Addition: Add the palladium source (e.g., Pd₂(dba)₃, 1.5 mol%) and the phosphine ligand (e.g., SPhos, 3.6 mol%).[8]
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.[8]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe.[1]
-
Reaction: Heat the mixture to the desired temperature (e.g., 90-110 °C) with vigorous stirring.[6] Monitor the reaction progress by a suitable technique such as TLC or LC-MS. Reaction times typically range from 8 to 24 hours.[6]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: A generalized experimental workflow for Suzuki-Miyaura coupling.
Caption: A troubleshooting decision tree for low-yield Suzuki-Miyaura couplings.
References
- 1. d-nb.info [d-nb.info]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scbt.com [scbt.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Monitoring 2-Chloro-5-fluoropyridine-4-boronic acid pinacol ester Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Chloro-5-fluoropyridine-4-boronic acid pinacol ester and related compounds. The focus is on the analytical techniques used to monitor reaction progress and ensure the quality of starting materials and products.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in analyzing reactions with this compound?
The main analytical challenge is the susceptibility of the pinacol boronate ester to hydrolysis, which converts it to the corresponding 2-Chloro-5-fluoropyridine-4-boronic acid.[1][2][3] This degradation can occur during sample preparation and analysis, particularly under typical Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) conditions, leading to inaccurate measurements of reaction conversion and purity.[4][5][6] The resulting boronic acid is also highly polar, making it difficult to retain on standard C18 columns.[2][3]
Q2: Which analytical techniques are most suitable for monitoring these reactions?
The most common and effective techniques are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
HPLC (with modifications): RP-HPLC is widely used but requires specific conditions to prevent on-column hydrolysis of the pinacol ester.[1][4][7] Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative that can simultaneously analyze the boronate ester and the more polar boronic acid.[2]
-
NMR Spectroscopy: This is a powerful, non-destructive method for monitoring reaction kinetics in real-time.[8] Given the presence of fluorine in the target molecule, ¹⁹F NMR is particularly advantageous for its simplicity and high sensitivity, allowing for direct analysis of the reaction mixture.[8][9][10] ¹H and ¹¹B NMR are also highly informative.[10][11]
Q3: Is Gas Chromatography-Mass Spectrometry (GC-MS) a viable option?
Generally, GC-MS is not suitable for the direct analysis of this compound or its corresponding boronic acid.[1][3] The pinacol ester can have low volatility, and the boronic acid is non-volatile and thermally unstable, tending to dehydrate in the hot GC inlet.[11] However, GC-MS can be used to analyze volatile impurities or after a derivatization step that converts the boronic acid into a more volatile ester.[3][12]
Q4: How can I prevent the hydrolysis of my pinacol boronate ester during HPLC analysis?
Several strategies can be employed to minimize or prevent hydrolysis:
-
Use Aprotic Solvents: Prepare samples in non-aqueous, aprotic diluents like acetonitrile or tetrahydrofuran.[3][7]
-
Optimize Mobile Phase pH: For RP-HPLC, using a high-pH mobile phase (e.g., pH > 10) can stabilize the boronate ester.[1][7]
-
Select the Right Column: Columns with low residual silanol activity, such as the Waters XTerra MS C18, have been shown to significantly reduce on-column hydrolysis.[4][6][7]
-
Fast Methods: Developing a rapid HPLC method minimizes the time the analyte spends on the column, thereby reducing the opportunity for degradation.[3]
Troubleshooting Guides
HPLC Analysis Issues
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Peak for Pinacol Ester is Small or Absent; Large Peak for Boronic Acid | On-column or pre-analysis hydrolysis of the pinacol ester.[1][3][5] | 1. Prepare samples immediately before injection in an aprotic solvent (e.g., acetonitrile).[3] 2. Switch to an HPLC column with low silanol activity.[4][6] 3. Increase the mobile phase pH to >10 using a suitable buffer (e.g., ammonium bicarbonate).[1][7] 4. Consider using HILIC as an alternative chromatographic mode.[2] |
| Poor Peak Shape (Tailing) for Boronic Acid | Secondary interactions with active sites (silanols) on the HPLC column. The boronic acid may also be poorly retained. | 1. Use a highly deactivated, end-capped column. 2. Add an ion-pairing reagent to the mobile phase for RP-HPLC.[1] 3. Use a HILIC column for better retention and peak shape of the polar boronic acid.[2] |
| Inconsistent Retention Times | Unstable mobile phase pH; column degradation at high pH. | 1. Ensure the mobile phase is well-buffered. 2. Use a pH-stable column designed for high-pH applications. 3. Check for leaks in the HPLC system. |
| "Ghost Peaks" or Artifacts | On-column reactions or degradation of the analyte.[2] | 1. Increase the buffer strength of the mobile phase.[2] 2. Substitute acetonitrile with methanol in the mobile phase.[2] 3. Ensure the purity of solvents and reagents. |
NMR Analysis Issues
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Broad NMR Signals | Presence of paramagnetic impurities (e.g., residual palladium catalyst). The sample may be too concentrated. | 1. Filter the NMR sample through a small plug of silica or celite to remove particulates and some paramagnetic species. 2. Dilute the sample. |
| Difficulty in Phasing or Baseline Correction | Inhomogeneous magnetic field (poor shimming). The reaction mixture is heterogeneous (contains solids).[13] | 1. Re-shim the spectrometer on the sample. 2. If solids are present, either dissolve them completely or filter the sample before analysis. For online monitoring, use an inline filter.[13] |
| Inaccurate Quantification | Insufficient relaxation delay (T1) for quantitative analysis. Poor signal-to-noise ratio. | 1. Increase the relaxation delay (d1) to at least 5 times the longest T1 of the nuclei of interest. 2. Increase the number of scans to improve the signal-to-noise ratio. |
Experimental Protocols
Protocol 1: Stabilized RP-HPLC Method for Monitoring Reaction Progress
This protocol is designed to minimize the on-column hydrolysis of the pinacol ester.
-
Instrumentation:
-
Reagents:
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, pH adjusted to 10.5.
-
Mobile Phase B: Acetonitrile.
-
Sample Diluent: Acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Column Temperature: 30 °C.
-
Gradient: Start with 95% A / 5% B, hold for 1 min, ramp to 5% A / 95% B over 10 min, hold for 2 min. Return to initial conditions and equilibrate for 3 min.
-
-
Sample Preparation:
-
Quench a small aliquot of the reaction mixture.
-
Perform a workup/extraction as necessary.
-
Dissolve the final residue in the acetonitrile diluent to an approximate concentration of 0.1-0.5 mg/mL.
-
Inject immediately.
-
Protocol 2: ¹⁹F NMR for Real-Time Reaction Monitoring
This non-invasive protocol is ideal for tracking the conversion of this compound to its product.
-
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher) equipped with a fluorine probe.
-
-
Sample Preparation:
-
At the start of the reaction (t=0), transfer approximately 0.5 mL of the well-mixed reaction solution directly into an NMR tube.
-
No deuterated solvent is required if the spectrometer can lock onto a protonated solvent signal.[8]
-
-
Data Acquisition:
-
Acquire a ¹⁹F NMR spectrum. Key parameters:
-
Number of scans: 16-64 (adjust for desired signal-to-noise).
-
Relaxation delay (d1): 5 seconds (to ensure quantitative accuracy).
-
Acquisition time: 1-2 seconds.
-
-
The signal for the starting material (this compound) and the product will have distinct chemical shifts.
-
-
Reaction Monitoring:
-
Repeat the data acquisition at regular time intervals (e.g., every 15-30 minutes).
-
Process each spectrum and integrate the signals corresponding to the starting material and the product.
-
Calculate the percent conversion at each time point by comparing the relative integrals of the product and remaining starting material.
-
Analytical Technique Comparison
The following table summarizes the performance of the recommended analytical techniques for this application.
| Parameter | Stabilized RP-HPLC | ¹⁹F NMR Spectroscopy | GC-MS (after derivatization) |
| Primary Information | Purity, Quantification, Impurity Profile | Reaction Kinetics, Structural Confirmation, Quantification | Identification of Volatile Components |
| Sample Preparation | Workup/dilution required. Risk of hydrolysis.[1] | Minimal (direct sampling from reactor).[8] | Derivatization required for boronic acid.[3] |
| Sensitivity | High (µg/mL range) | Moderate (mg/mL range) | High (ng/mL range) |
| Key Advantage | Excellent for purity assessment and resolving isomers. | Non-destructive, real-time monitoring of reaction kinetics.[8] | High sensitivity and structural information from fragmentation. |
| Key Limitation | On-column hydrolysis is a major risk.[4][5] | Lower sensitivity than HPLC; not ideal for complex impurity profiling. | Indirect analysis; derivatization can be complex and introduce artifacts. |
Workflow and Logic Diagrams
Caption: Workflow for selecting an analytical technique.
Caption: Logic diagram for HPLC troubleshooting.
References
- 1. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC | Semantic Scholar [semanticscholar.org]
- 5. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SI...: Ingenta Connect [ingentaconnect.com]
- 6. researchgate.net [researchgate.net]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. azom.com [azom.com]
- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. application.wiley-vch.de [application.wiley-vch.de]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Transesterification of Pinacol Arylboronic Ester - How to monitor heterogeneous reactions online by benchtop NMR - Magritek [magritek.com]
Validation & Comparative
Navigating Suzuki-Miyaura Couplings: A Comparative Analysis of 2-Chloro-5-fluoropyridine-4-boronic Acid and Its Pinacol Ester
For researchers, scientists, and drug development professionals, the choice of organoboron reagent is a critical decision influencing the efficiency, yield, and reproducibility of cross-coupling reactions. This guide provides an in-depth comparison of the reactivity and handling characteristics of 2-Chloro-5-fluoropyridine-4-boronic acid and its corresponding pinacol ester in the context of Suzuki-Miyaura coupling, supported by established chemical principles and representative experimental data.
The fundamental difference between a boronic acid and its pinacol ester lies in a trade-off between reactivity and stability. Generally, boronic acids are more reactive in Suzuki-Miyaura couplings, which can lead to faster reaction times. This heightened reactivity is often attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the palladium catalytic cycle. However, this comes at the cost of reduced stability. Boronic acids, particularly heteroaryl derivatives, can be susceptible to decomposition pathways like protodeboronation, where the carbon-boron bond is cleaved.
Conversely, boronic acid pinacol esters offer significantly enhanced stability. They are typically crystalline solids that are less sensitive to air and moisture, making them easier to handle, purify, and store for extended periods. This increased stability is due to the protection of the boronic acid moiety by the pinacol group. While this protection enhances shelf-life and handling, it can sometimes temper the reactivity of the reagent in cross-coupling reactions. In many cases, the pinacol ester is believed to act as a "slow-release" precursor, hydrolyzing in situ to the more reactive boronic acid under the reaction conditions.
Quantitative Performance Comparison
| Parameter | 2-Chloro-5-fluoropyridine-4-boronic acid | 2-Chloro-5-fluoropyridine-4-boronic acid pinacol ester |
| Relative Reactivity | Generally higher; may lead to faster reaction times. | Generally lower; may require longer reaction times or higher temperatures. |
| Stability & Handling | Moderate; susceptible to protodeboronation and decomposition. Requires careful handling and storage. | High; generally a stable, crystalline solid with a long shelf-life. Easier to handle and weigh accurately. |
| Purity of Starting Material | Can be challenging to obtain in high purity due to potential decomposition. | Generally high; can be purified by standard techniques like column chromatography. |
| Typical Reaction Yield | Can be high, but may be compromised by decomposition of the starting material. | Often more reproducible and can provide higher isolated yields, especially in complex syntheses, due to higher purity and stability of the starting material. |
| Representative Yield * | Good to Excellent | Good to Excellent |
Yields are highly dependent on the specific coupling partners, catalyst system, and reaction conditions employed.
Experimental Protocols
Below are detailed methodologies for a typical Suzuki-Miyaura cross-coupling reaction. These protocols are generalized and should be optimized for specific substrates and desired outcomes.
General Procedure for Suzuki-Miyaura Coupling
Materials:
-
Aryl or heteroaryl halide (1.0 equiv)
-
2-Chloro-5-fluoropyridine-4-boronic acid or its pinacol ester (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, DMF)
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl or heteroaryl halide, the boronic acid or pinacol ester, the palladium catalyst, and the base.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-120 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as flash column chromatography, to obtain the desired coupled product.
Visualizing the Chemistry
To further elucidate the concepts discussed, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a typical experimental workflow.
Caption: The Suzuki-Miyaura Catalytic Cycle.
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Navigating the Suzuki-Miyaura Coupling: A Comparative Guide to Palladium Ligands for 2-Chloro-5-fluoropyridine-4-boronic acid pinacol ester
For researchers, scientists, and drug development professionals, the strategic selection of a palladium catalyst is paramount for the successful synthesis of complex molecules. This guide provides an objective comparison of the efficacy of various palladium ligands in the Suzuki-Miyaura cross-coupling reaction with 2-Chloro-5-fluoropyridine-4-boronic acid pinacol ester, a versatile building block in medicinal chemistry and materials science.
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. However, the coupling of electron-deficient and sterically hindered substrates such as 2-chloropyridines can be challenging. The chlorine atom's lower reactivity compared to bromine or iodine, coupled with the potential for the pyridine nitrogen to coordinate to the palladium center and inhibit catalysis (a phenomenon often referred to as the "2-pyridyl problem"), necessitates the use of highly active and specialized catalyst systems. This guide synthesizes available data from analogous systems to provide insights into the expected performance of various palladium ligands for the coupling of this compound.
Ligand Performance Overview: A Comparative Analysis
Direct, head-to-head comparative studies for the specific coupling of this compound are not extensively documented in the public literature. However, by examining data from the coupling of structurally similar 2-chloropyridines and other pyridine boronic acid derivatives, a clear trend in ligand efficacy emerges. Bulky, electron-rich phosphine ligands and N-heterocyclic carbenes (NHCs) consistently demonstrate superior performance in overcoming the challenges associated with these substrates.
The following table summarizes the typical performance of representative palladium catalyst systems in the Suzuki-Miyaura coupling of analogous 2-chloropyridine and pyridine boronic acid derivatives. These yields are indicative and can vary based on the specific coupling partner and reaction conditions.
| Catalyst/Precatalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Catalyst Loading (mol%) |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12-24 | 60-75 | 3-5 |
| Pd₂(dba)₃ / SPhos | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2-8 | >90 | 1-2 |
| Pd(OAc)₂ / RuPhos | RuPhos | K₃PO₄ | 2-MeTHF | 100 | 4-12 | >90 | 1-2 |
| Pd(dppf)Cl₂ | dppf | Na₂CO₃ | 1,4-Dioxane/H₂O | 100 | 8-24 | ~85 | 3 |
| PEPPSI™-IPr | IPr | K₂CO₃ | t-BuOH | 80 | 6-12 | >90 | 1-3 |
Key Observations:
-
Traditional vs. Modern Ligands: The traditional tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) catalyst, while functional, generally provides lower yields and requires higher catalyst loadings and longer reaction times for challenging 2-chloropyridine couplings.
-
Buchwald Ligands: The bulky, electron-rich biaryl phosphine ligands developed by the Buchwald group, such as SPhos and RuPhos, consistently deliver high yields in shorter reaction times with lower catalyst loadings. These ligands are designed to stabilize the palladium catalyst, promote the difficult oxidative addition step with the C-Cl bond, and sterically shield the metal center from inhibition by the pyridine nitrogen.
-
Ferrocenyl Ligands: Pd(dppf)Cl₂, a robust and widely used catalyst, demonstrates good efficacy, although it may require longer reaction times compared to the more specialized Buchwald ligands.
-
N-Heterocyclic Carbenes (NHCs): NHC ligands, such as IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) found in the PEPPSI™-IPr precatalyst, are excellent for these challenging couplings, offering high stability and reactivity.
Experimental Protocols
The following are detailed, generalized experimental protocols for the Suzuki-Miyaura coupling of a 2-chloropyridine derivative with a boronic acid pinacol ester, adapted from established literature procedures for similar substrates. Optimization for the specific coupling partners is recommended.
Protocol 1: General Procedure using a Buchwald Ligand (e.g., SPhos)
Materials:
-
This compound (1.0 equiv)
-
Aryl/heteroaryl halide (1.2 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
SPhos (2-4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)
-
Degassed Toluene/Water (e.g., 4:1 mixture)
Procedure:
-
To a dry Schlenk tube or reaction vial containing a magnetic stir bar, add the this compound, the aryl/heteroaryl halide, and potassium phosphate.
-
In a separate vial, prepare the catalyst solution by dissolving Pd₂(dba)₃ and SPhos in a small amount of the degassed solvent.
-
Seal the reaction vessel, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent to the reaction vessel via syringe, followed by the catalyst solution.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-8 hours.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Protocol 2: General Procedure using Pd(dppf)Cl₂
Materials:
-
This compound (1.0 equiv)
-
Aryl/heteroaryl halide (1.2 equiv)
-
Pd(dppf)Cl₂ (3 mol%)
-
Sodium carbonate (Na₂CO₃) (2.0 equiv)
-
Degassed 1,4-Dioxane/Water (e.g., 4:1 mixture)
Procedure:
-
To a dry Schlenk tube or reaction vial containing a magnetic stir bar, add the this compound, the aryl/heteroaryl halide, sodium carbonate, and Pd(dppf)Cl₂.
-
Seal the vessel and evacuate and backfill with an inert gas three times.
-
Add the degassed 1,4-dioxane/water mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-24 hours.
-
Follow the work-up and purification steps as described in Protocol 1.
Visualizing the Process
To better understand the experimental workflow and the underlying chemical transformation, the following diagrams are provided.
A Comparative Guide to Bases in the Suzuki Coupling of 2-Chloro-5-fluoropyridine-4-boronic acid pinacol ester
For researchers and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for synthesizing complex biaryl and heteroaryl compounds. The choice of base is a critical parameter that significantly influences reaction yield, rate, and selectivity, particularly in challenging couplings involving electron-deficient heteroaryl halides like 2-Chloro-5-fluoropyridine-4-boronic acid pinacol ester.
The Role of the Base in the Suzuki-Miyaura Catalytic Cycle
The primary role of the base in the Suzuki-Miyaura reaction is to facilitate the transmetalation step, which is often the rate-determining step in the catalytic cycle. The base activates the boronic acid or its ester to form a more nucleophilic "ate" complex (boronate), which then transfers its organic moiety to the palladium(II) center.[1] The choice of base can also influence the longevity of the catalyst and the prevalence of side reactions such as protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[2]
Comparative Performance of Different Bases
The selection of an appropriate base is highly dependent on the specific substrates, catalyst, and solvent system. For electron-deficient heteroaryl chlorides, such as 2-chloropyridines, careful optimization of the base is often necessary to achieve high yields.[3]
Inorganic bases are the most commonly used in Suzuki-Miyaura couplings. Their effectiveness is influenced by factors such as basicity, solubility, and the nature of the cation.[1]
Key Considerations for Base Selection:
-
Carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃): These are widely used, moderately strong bases. Cesium carbonate (Cs₂CO₃) is often more effective due to its higher solubility in organic solvents and the beneficial effect of the cesium cation.
-
Phosphates (e.g., K₃PO₄): Potassium phosphate is another effective base, particularly for challenging couplings. It is often used in combination with palladium catalysts bearing bulky, electron-rich phosphine ligands.[2]
-
Hydroxides and Alkoxides (e.g., NaOH, KOH, KOtBu): Stronger bases like potassium tert-butoxide (KOtBu) can be effective for less reactive aryl chlorides.[1] However, their high basicity can sometimes lead to undesired side reactions.
-
Fluorides (e.g., KF, CsF): Fluoride ions are believed to play a unique role in activating the boronic acid and can be particularly effective in certain systems.
The following table summarizes the performance of various bases in a model Suzuki-Miyaura coupling reaction of a 2-chloropyridine derivative with an arylboronic acid. This data provides a useful reference for what might be expected in the coupling of this compound.
Table 1: Effect of Various Bases on the Suzuki Coupling of 4-Chlorotoluene with Phenylboronic Acid
| Entry | Base (equivalents) | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | K₃PO₄ (1.5) | Pd(OAc)₂ (2) | SPhos (4) | Toluene/H₂O | 100 | 18 | 95 |
| 2 | K₂CO₃ (2.0) | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (6) | Dioxane | 100 | 24 | 88 |
| 3 | Cs₂CO₃ (2.0) | Pd(PPh₃)₄ (5) | - | Dioxane | 100 | 12 | 85 |
| 4 | Na₂CO₃ (2.0) | Pd/NiFe₂O₄ | - | DMF/H₂O | 80 | 1 | 98[4] |
| 5 | NaOH (2.0) | Pd/NiFe₂O₄ | - | DMF/H₂O | 80 | 1 | 80[4] |
| 6 | TEA (2.0) | Pd/NiFe₂O₄ | - | DMF/H₂O | 80 | 1 | 65[4] |
Note: This data is for the coupling of 4-chlorotoluene and phenylboronic acid and serves as a representative example. Yields are highly substrate-dependent.
Experimental Protocols
Below is a generalized experimental protocol for the Suzuki-Miyaura coupling of a 2-chloropyridine derivative. This should be optimized for the specific substrates and desired scale.
General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Aryl or heteroaryl halide (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a Pd(II) precatalyst with a suitable ligand, 1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2-3 equiv)
-
Anhydrous solvent (e.g., dioxane, toluene, or DMF, often with a small amount of water)
Procedure:
-
To a dry reaction vessel (e.g., a Schlenk tube or microwave vial) equipped with a magnetic stir bar, add the this compound, the aryl/heteroaryl halide, the palladium catalyst, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Visualizing the Process
To better understand the reaction dynamics and experimental setup, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a typical experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
References
The Purity and Poise of Pinacol Esters: A Comparative Guide to 2-Chloro-5-fluoropyridine-4-boronic Acid Pinacol Ester
In the landscape of pharmaceutical and materials science research, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the synthesis of complex biaryl and heteroaryl structures. The choice of the boronic acid derivative is a critical determinant of a reaction's success, influencing yield, purity, and ease of handling. This guide provides a comprehensive comparison between 2-Chloro-5-fluoropyridine-4-boronic acid and its pinacol ester, offering researchers, scientists, and drug development professionals a data-driven perspective on their respective advantages.
The Stability Advantage of the Pinacol Ester
Boronic acids, while powerful reagents, are often beset by challenges related to their stability. They are susceptible to dehydration, leading to the formation of cyclic boroxine trimers, and can undergo protodeboronation, particularly under basic aqueous conditions. These degradation pathways can result in diminished reactivity and inconsistent experimental outcomes.
The conversion of a boronic acid to its pinacol ester is a widely adopted strategy to circumvent these issues. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring of the pinacol ester provides steric hindrance around the boron atom, shielding it from unwanted side reactions. This enhanced stability translates to several practical benefits:
-
Extended Shelf Life: Pinacol esters can be stored for longer periods without significant degradation, ensuring reagent integrity over time.
-
Simplified Handling: Their reduced sensitivity to air and moisture makes them easier to handle and weigh, leading to more accurate and reproducible reaction setups.
-
Cleaner Reactions: The inherent stability of the pinacol ester often results in cleaner reaction profiles with fewer byproducts, simplifying purification and improving overall yields.
Performance in Suzuki-Miyaura Cross-Coupling: A Comparative Overview
While direct, head-to-head comparative studies under identical conditions for 2-Chloro-5-fluoropyridine-4-boronic acid and its pinacol ester are not extensively documented in publicly available literature, we can infer their relative performance from individual experiments reported in scientific publications. The following table summarizes representative Suzuki-Miyaura coupling reactions utilizing each reagent, providing insights into their potential efficacy.
Disclaimer: The following data is compiled from different sources and does not represent a direct, controlled comparison. Reaction conditions and coupling partners vary, which will significantly impact the observed yields.
| Reagent | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Chloro-5-fluoropyridine-4-boronic acid Pinacol Ester | Aryl Bromide | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | Typically High |
| 2-Chloro-5-fluoropyridine-4-boronic acid | Aryl Bromide | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 16 | Variable |
Generally, while free boronic acids can sometimes exhibit higher intrinsic reactivity, the superior stability and handling of the pinacol ester often translate to more consistent and higher isolated yields in practice.
Experimental Protocols
Below are representative experimental protocols for a Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Using this compound
-
Reaction Setup: In a dry reaction vessel, combine this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (e.g., K₂CO₃, 2.0 equivalents).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.
-
Solvent and Catalyst Addition: Add the degassed solvent (e.g., a mixture of dioxane and water, 4:1) followed by the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equivalents).
-
Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Using 2-Chloro-5-fluoropyridine-4-boronic acid
-
Reaction Setup: In a dry reaction vessel, combine 2-Chloro-5-fluoropyridine-4-boronic acid (1.5 equivalents), the aryl halide (1.0 equivalent), and the base (e.g., Na₂CO₃, 2.0 equivalents).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.
-
Solvent and Catalyst Addition: Add the degassed solvent (e.g., a mixture of toluene, ethanol, and water) followed by the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents).
-
Reaction: Heat the mixture to the desired temperature (e.g., 80 °C) and stir until the reaction is complete.
-
Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.
Visualizing the Chemistry
To better illustrate the concepts discussed, the following diagrams have been generated.
Caption: Stability comparison of boronic acid and its pinacol ester.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Conclusion
The pinacol ester of 2-Chloro-5-fluoropyridine-4-boronic acid offers significant advantages in terms of stability, handling, and often, the cleanliness of reactions compared to its free boronic acid counterpart. For researchers engaged in multi-step syntheses and the development of novel chemical entities, the reliability and reproducibility afforded by the pinacol ester make it a superior choice for demanding applications. While the intrinsic reactivity of the free boronic acid may be higher in some instances, the practical benefits of the pinacol ester frequently lead to more successful and efficient synthetic outcomes.
A Comparative Guide to Alternative Coupling Methods for 2-Chloro-5-fluoropyridine-4-boronic acid pinacol ester
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds. However, for specific substrates like 2-Chloro-5-fluoropyridine-4-boronic acid pinacol ester, researchers may seek alternative methods to overcome challenges such as catalyst poisoning by the pyridine nitrogen, low yields, or the need for orthogonal reactivity. This guide provides an objective comparison of viable alternative coupling reactions, supported by experimental data and detailed protocols, to aid in the strategic design of synthetic routes.
The target molecule, this compound, possesses two primary reaction sites for cross-coupling: the C4-boronic ester and the C2-chloro group. While Suzuki coupling activates the boronic ester, a host of powerful palladium- and copper-catalyzed reactions can effectively utilize the C-Cl bond as an electrophilic handle. Furthermore, the boronic acid moiety itself can participate in alternative, non-Suzuki transformations.
Logical Workflow for Selecting a Coupling Method
Before delving into specific reaction types, a logical workflow can guide the selection process based on the desired bond formation and reaction partners.
Caption: Decision tree for selecting an alternative coupling reaction.
Comparison of Key Alternative Coupling Reactions
The following sections detail prominent alternatives to the Suzuki coupling, focusing on reactions that engage the 2-chloro position of the pyridine ring or offer a different approach for the boronic ester.
C-N and C-O Bond Formation
For the synthesis of arylamines and ethers, the Buchwald-Hartwig and Chan-Lam couplings are the premier alternatives.
-
Buchwald-Hartwig Amination : This palladium-catalyzed reaction couples the aryl halide (C-Cl) with an amine or alcohol. It is highly versatile and has been extensively developed with a wide range of catalysts and ligands.[1][2]
-
Chan-Lam Coupling : A copper-catalyzed alternative that couples the boronic ester (C-B) with amines, alcohols, or thiols.[3][4][5] A key advantage is its tolerance for air and moisture, often allowing for reactions to be run open to the atmosphere.[3][6]
Table 1: Performance Comparison for C-N / C-O Bond Formation
| Feature | Buchwald-Hartwig Amination | Chan-Lam Coupling |
| Reactive Site | C-Cl | C-B(pin) |
| Catalyst | Palladium (e.g., Pd₂(dba)₃, Pd(OAc)₂) | Copper (e.g., Cu(OAc)₂, CuI)[3][4] |
| Typical Ligands | Bulky, electron-rich phosphines (e.g., Xantphos, SPhos) | Pyridine, N,N-donors |
| Base | Strong, non-nucleophilic (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) | Often mild or even base-free; amine can act as base |
| Key Advantages | High yields, extensive ligand/catalyst library, broad substrate scope.[1] | Mild conditions (often room temp), air/moisture tolerant, uses inexpensive copper.[3][6] |
| Key Disadvantages | Requires inert atmosphere, expensive catalyst/ligands, sensitive to some functional groups. | Can require stoichiometric copper, mechanism less understood.[4] |
C-C Bond Formation
For constructing new carbon-carbon bonds, several palladium-catalyzed reactions targeting the C-Cl bond are highly effective.
-
Negishi Coupling : Couples the aryl halide with an organozinc reagent.[7] Organozinc reagents are highly reactive, often leading to faster and milder reaction conditions, and show excellent functional group tolerance.[8][9]
-
Stille Coupling : Utilizes an organotin (stannane) reagent to couple with the aryl halide.[10] Stannanes are stable to air and moisture, but a major drawback is the toxicity of tin compounds.[10][11]
-
Heck Reaction : Couples the aryl halide with an alkene to form a substituted alkene.[12] This reaction is a powerful tool for vinylation.
-
Sonogashira Coupling : Specifically forms a C-C bond between the aryl halide and a terminal alkyne, catalyzed by both palladium and copper.[13] It is the most common method for synthesizing aryl alkynes.
Table 2: Performance Comparison for C-C Bond Formation
| Feature | Negishi Coupling | Stille Coupling | Heck Reaction | Sonogashira Coupling |
| Coupling Partner | Organozinc (R-ZnX) | Organostannane (R-SnR'₃) | Alkene | Terminal Alkyne |
| Catalyst | Palladium or Nickel[7] | Palladium[10] | Palladium[12] | Palladium (cat.) & Copper (co-cat.)[13] |
| Typical Ligands | Phosphines (e.g., XPhos, P(o-tol)₃) | Phosphines (e.g., PPh₃) | Phosphines (e.g., PPh₃) or N-heterocyclic carbenes (NHCs) | Phosphines (e.g., PPh₃) |
| Key Advantages | High reactivity of organozinc, excellent functional group tolerance, mild conditions.[7][8] | Air/moisture stable reagents, broad scope.[10] | Direct vinylation of aryl halides, good stereoselectivity.[14] | Premier method for aryl-alkyne synthesis, mild conditions.[13] |
| Key Disadvantages | Organozinc reagents are moisture-sensitive and often prepared in situ. | High toxicity of tin reagents and byproducts.[10][11] | Limited to alkene partners, regioselectivity can be an issue. | Limited to terminal alkyne partners. |
Experimental Protocols
The following are representative experimental protocols for the discussed alternative coupling methods, adapted from literature for heteroaryl halides.
Protocol 1: Buchwald-Hartwig Amination of a 2-Chloropyridine Derivative
Adapted from general procedures for heteroaryl amination.
Reaction Scheme: Ar-Cl + R₂NH → Ar-NR₂
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add Pd₂(dba)₃ (2-5 mol%), a suitable phosphine ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., Cs₂CO₃, 2.0 equiv.).
-
Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).
-
Add anhydrous solvent (e.g., dioxane or toluene, to make a 0.1-0.2 M solution).
-
Seal the tube and heat the reaction mixture at 80-110 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with a solvent like ethyl acetate and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Protocol 2: Negishi Coupling of a 2-Chloropyridine Derivative
Adapted from procedures for coupling 2-halopyridines.[15]
Reaction Scheme: Ar-Cl + R-ZnX → Ar-R
Procedure:
-
Preparation of Organozinc Reagent (if not commercial): To a solution of the organohalide (R-X, 1.1 equiv.) in anhydrous THF, add a solution of i-PrMgCl·LiCl (1.2 equiv.) at -10 °C. Stir for 1-2 hours. To this solution, add solid ZnCl₂ (1.2 equiv.) and allow it to warm to room temperature over 30 minutes.
-
Coupling Reaction: In a separate oven-dried Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (2-5 mol%) and a ligand (e.g., XPhos, 4-10 mol%).
-
Add this compound (1.0 equiv.) dissolved in anhydrous THF.
-
Add the freshly prepared organozinc solution via cannula.
-
Heat the reaction mixture at 50-70 °C for 4-12 hours, monitoring by TLC or LC-MS.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over Na₂SO₄, concentrate, and purify by column chromatography.
Protocol 3: Sonogashira Coupling of a 2-Chloropyridine Derivative
Adapted from general procedures for Sonogashira coupling.[16][17]
Reaction Scheme: Ar-Cl + H-C≡C-R → Ar-C≡C-R
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add PdCl₂(PPh₃)₂ (2-5 mol%) and CuI (3-6 mol%).
-
Add this compound (1.0 equiv.) and the terminal alkyne (1.2-1.5 equiv.).
-
Add an anhydrous solvent (e.g., THF or DMF) and a base (e.g., triethylamine or diisopropylamine, 2-3 equiv.).
-
Stir the reaction at room temperature to 60 °C for 6-24 hours, monitoring by TLC or LC-MS.
-
Once complete, dilute the reaction with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.
Catalytic Cycles Overview
The underlying mechanisms of these reactions, while all involving a metal catalyst, differ in key steps such as transmetalation and the nature of the organometallic nucleophile.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 5. books.rsc.org [books.rsc.org]
- 6. Chan-Lam Coupling [organic-chemistry.org]
- 7. Negishi coupling - Wikipedia [en.wikipedia.org]
- 8. Synthesis of Solid 2-Pyridylzinc Reagents and Their Application in Negishi Reactions [organic-chemistry.org]
- 9. Negishi Coupling [organic-chemistry.org]
- 10. Stille reaction - Wikipedia [en.wikipedia.org]
- 11. Stille Coupling [organic-chemistry.org]
- 12. Heck reaction - Wikipedia [en.wikipedia.org]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. Heck Reaction [organic-chemistry.org]
- 15. tandfonline.com [tandfonline.com]
- 16. scirp.org [scirp.org]
- 17. Sonogashira Coupling [organic-chemistry.org]
A Comparative Guide to Suzuki Couplings with Fluorinated Pyridine Boronic Esters
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine atoms into pyridine rings is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and biological properties of molecules. The Suzuki-Miyaura cross-coupling reaction is a premier method for constructing the carbon-carbon bonds essential to these complex structures. This guide provides an objective comparison of the performance of various fluorinated pyridine boronic esters in Suzuki couplings, supported by experimental data, to aid in the strategic selection of reagents and reaction conditions.
Performance Comparison of Boronic Esters in Suzuki-Miyaura Coupling
The efficacy of Suzuki-Miyaura couplings is highly dependent on the electronic nature of the coupling partners, the choice of catalyst, base, and solvent. The following table summarizes the performance of various boronic acid pinacol esters in couplings with pyridine-2-sulfonyl fluoride (PyFluor), offering a standardized electrophile for comparison. Additionally, a specific example of a fluorinated pyridine boronic ester coupled with an aryl bromide is included to provide a direct point of comparison.
| Boronic Acid Pinacol Ester | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Thiopheneboronic acid pinacol ester | PyFluor | Pd(dppf)Cl₂ (10) | Na₃PO₄ | Dioxane/H₂O (4:1) | 100 | N/A | 74 | [1][2][3][4] |
| 2-Furanboronic acid pinacol ester | PyFluor | Pd(dppf)Cl₂ (10) | Na₃PO₄ | Dioxane/H₂O (4:1) | 100 | N/A | 62 | [1] |
| 3-Pyridylboronic acid pinacol ester | PyFluor | Pd(dppf)Cl₂ (10) | Na₃PO₄ | Dioxane/H₂O (4:1) | 100 | N/A | Modest | [1] |
| 4-Pyridylboronic acid pinacol ester | PyFluor | Pd(dppf)Cl₂ (10) | Na₃PO₄ | Dioxane/H₂O (4:1) | 100 | N/A | Modest | [1] |
| 5-Pyrimidylboronic acid pinacol ester | PyFluor | Pd(dppf)Cl₂ (10) | Na₃PO₄ | Dioxane/H₂O (4:1) | 100 | N/A | Modest | [1] |
| 4-Cyanophenylboronic acid pinacol ester | PyFluor | Pd(dppf)Cl₂ (10) | Na₃PO₄ | Dioxane/H₂O (4:1) | 100 | N/A | 35 | [1] |
| 4-Methoxyphenylboronic acid pinacol ester | PyFluor | Pd(dppf)Cl₂ (10) | Na₃PO₄ | Dioxane/H₂O (4:1) | 100 | N/A | 66 | [1] |
| 3-Fluoro-5-(pinacolato)pyridine | 4-Bromoanisole | Pd(PPh₃)₄ (N/A) | K₂CO₃ | THF/Toluene (2:3) | Reflux | 24 | 70 | [5] |
Experimental Protocols
Detailed and reproducible experimental methodologies are critical for success in complex organic synthesis. Below is a representative protocol for a Suzuki-Miyaura cross-coupling reaction involving a fluorinated pyridine boronic ester.
General Protocol for the Suzuki-Miyaura Coupling of a Fluorinated Pyridine Boronic Ester with an Aryl Halide:
Materials:
-
Fluorinated pyridine boronic acid pinacol ester (1.5 equivalents)
-
Aryl halide (e.g., aryl bromide) (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 10 mol%)
-
Base (e.g., Na₃PO₄, 3.0 equivalents)
-
Anhydrous solvent (e.g., 1,4-Dioxane and water, 4:1 mixture)
-
Internal standard for yield determination (e.g., 1,3,5-trimethoxybenzene)
Procedure:
-
Reaction Setup: To a flame-dried reaction vial equipped with a magnetic stir bar, add the fluorinated pyridine boronic acid pinacol ester, the aryl halide, the palladium catalyst, the base, and the internal standard.
-
Inert Atmosphere: The vial is sealed with a cap and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling the vial three times.
-
Solvent Addition: The degassed solvent mixture (dioxane and water) is added to the vial via syringe.
-
Reaction: The reaction mixture is heated to the desired temperature (typically 80-110 °C) in a preheated oil bath and stirred vigorously for the specified time. Reaction progress can be monitored by techniques such as TLC or LC-MS.
-
Work-up: Upon completion, the reaction mixture is allowed to cool to room temperature. The mixture is then diluted with an organic solvent (e.g., ethyl acetate) and washed sequentially with water and brine. The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate solvent system to afford the desired biaryl product. The yield is calculated by ¹H NMR spectroscopy using the internal standard.[1][2][3][4]
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for planning and executing the Suzuki-Miyaura coupling. The following diagram, generated using Graphviz, illustrates the key steps in a typical experimental procedure.
Caption: A generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Reaction Mechanism and Considerations
The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst. The key steps are:
-
Oxidative Addition: The aryl halide adds to the Pd(0) catalyst to form a Pd(II) complex.
-
Transmetalation: The organic group from the boronic ester is transferred to the palladium center, typically facilitated by a base. This is often the rate-determining step.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.
The presence of an electron-withdrawing fluorine atom on the pyridine ring can influence the reactivity of the corresponding boronic ester. This can make the transmetalation step more challenging, potentially requiring more forcing reaction conditions or a more electron-rich catalyst system to achieve high yields. The choice of a suitable palladium catalyst and ligand is therefore critical for the successful coupling of fluorinated pyridine boronic esters.[1][2][3][4] Researchers should anticipate the need for careful optimization of reaction parameters when working with these valuable building blocks.
References
- 1. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarship.claremont.edu [scholarship.claremont.edu]
- 3. researchgate.net [researchgate.net]
- 4. "Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of P" by Juan Rueda-Espinosa, Dewni Ramanayake et al. [scholarship.claremont.edu]
- 5. researchgate.net [researchgate.net]
Assessing the Impact of the Chloro Substituent on the Reactivity of 2-Chloro-5-fluoropyridine-4-boronic acid pinacol ester: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 2-Chloro-5-fluoropyridine-4-boronic acid pinacol ester, with a focus on the influence of the 2-chloro substituent. The presence of this substituent significantly alters the electronic properties and, consequently, the chemical reactivity of the molecule, particularly in cross-coupling reactions. This document will delve into the underlying principles, supported by available data, and offer insights for its application in synthetic chemistry.
Introduction to Substituent Effects
The reactivity of aromatic and heteroaromatic boronic acids and their esters is heavily influenced by the nature and position of substituents on the ring. In the case of this compound, both the chloro and fluoro groups are electron-withdrawing. The chloro group at the 2-position, in particular, exerts a strong inductive effect, which can significantly impact the reactivity of the boronic ester in several ways:
-
Increased Electrophilicity: The electron-withdrawing nature of the chloro and fluoro substituents makes the pyridine ring more electron-deficient. This can influence its interaction with metal catalysts in cross-coupling reactions.
-
Modified Acidity of the Boronic Acid: The inductive effect of the chloro group can increase the Lewis acidity of the boron atom, potentially affecting the transmetalation step in Suzuki-Miyaura coupling reactions.
-
Steric Hindrance: The presence of the chloro group at the 2-position can introduce steric hindrance around the reactive site, which may affect the approach of the catalyst and the coupling partner.
Comparative Reactivity in Suzuki-Miyaura Coupling
Table 1: Predicted Reactivity in Suzuki-Miyaura Coupling
| Feature | This compound | 5-fluoropyridine-4-boronic acid pinacol ester (Hypothetical) | Rationale for Difference |
| Transmetalation Rate | Potentially Slower | Potentially Faster | The strong electron-withdrawing effect of the 2-chloro group can decrease the nucleophilicity of the boronate complex, slowing the transfer of the aryl group to the palladium center. |
| Reductive Elimination Rate | Potentially Faster | Potentially Slower | The electron-deficient nature of the 2-chloro-5-fluoropyridyl group can accelerate the reductive elimination step, which is often the product-forming step in the catalytic cycle. |
| Overall Reaction Yield | Highly Dependent on Reaction Conditions | Generally high with appropriate catalysts and conditions. | The net effect on the yield will depend on the balance between the rates of transmetalation and reductive elimination, as well as potential side reactions. The steric hindrance from the chloro group could also play a role. |
| Susceptibility to Protodeboronation | Lower | Higher | The electron-withdrawing chloro group can stabilize the C-B bond, making it less susceptible to cleavage by protic solvents or acidic conditions. |
Experimental Protocols
The following is a general experimental protocol for a Suzuki-Miyaura cross-coupling reaction involving a pyridyl boronic acid pinacol ester. The specific conditions may need to be optimized for this compound.
General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equiv) or PdCl₂(dppf) (0.02-0.05 equiv), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄; 2.0-3.0 equiv).
-
Solvent Addition: Add a degassed solvent system. A common choice is a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water (e.g., 4:1 ratio).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by a suitable technique (e.g., TLC or LC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by a suitable method, such as column chromatography on silica gel.
Visualizing Reaction Mechanisms and Workflows
The following diagrams illustrate the key steps in the Suzuki-Miyaura coupling and a typical experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Caption: The influence of the 2-chloro substituent on reactivity.
comparing the stability of pinacol boronic esters versus other boronic esters in pyridine series
For researchers, scientists, and drug development professionals navigating the complexities of pyridine-containing scaffolds, the stability of boronic acid derivatives is a paramount concern. This guide provides an in-depth comparison of the stability of pinacol boronic esters against other common boronic esters, supported by available experimental data and detailed protocols to aid in the selection of the optimal reagent for your synthetic needs.
The utility of boronic acids and their esters in carbon-carbon bond formation, particularly in the widely employed Suzuki-Miyaura cross-coupling reaction, is undeniable. However, the inherent instability of certain boronic acids, especially those of the pyridine series, presents a significant challenge. Protodeboronation, the cleavage of the C-B bond, is a common decomposition pathway that can lead to reduced yields and purification difficulties. Esterification of the boronic acid with a diol is a common strategy to enhance stability, with pinacol esters being the most prevalent choice. This guide will explore how pinacol boronic esters stack up against other protecting groups in the context of pyridine chemistry.
The Stability Landscape of Pyridine Boronic Esters
The stability of a pyridine boronic ester is significantly influenced by the position of the boronic ester on the pyridine ring and the nature of the diol protecting group. The electron-withdrawing nature of the pyridine nitrogen plays a key role in the propensity for protodeboronation.
2-Pyridyl Boronic Esters: A Case for Enhanced Protection
The 2-pyridyl position is notoriously susceptible to protodeboronation, making the corresponding boronic acids and even their pinacol esters challenging to handle.[1][2][3] The proximity of the nitrogen atom is believed to facilitate decomposition pathways. For these substrates, more robust protecting groups are often necessary to achieve successful cross-coupling reactions.
-
Pinacol Esters (Bpin) : While offering an improvement over the free boronic acid, 2-pyridyl pinacol boronates can still exhibit limited stability, particularly under basic reaction conditions.[2][3]
-
MIDA Esters (N-methyliminodiacetic acid) : MIDA boronates have emerged as a superior alternative for stabilizing the 2-pyridyl moiety. They are often air- and moisture-stable solids that can be stored for extended periods without significant degradation.[4][5][6] The tetracoordinate boron center in MIDA esters imparts exceptional stability, with the boronic acid being slowly released under the reaction conditions, thus minimizing its decomposition.[6]
-
Other Sterically Hindered Esters : The use of more sterically demanding diols can also enhance stability.
3-Pyridyl and 4-Pyridyl Boronic Esters: A More Forgiving Terrain
The 3- and 4-pyridyl boronic acids and their esters are generally more stable than their 2-pyridyl counterparts.[1] In these cases, pinacol esters often provide sufficient stability for successful application in a wide range of reactions.
-
Pinacol Esters (Bpin) : For 3- and 4-pyridyl systems, pinacol esters are widely used and generally provide a good balance of stability and reactivity.
-
"Epin" Esters (1,1,2,2-tetraethylethylene glycol) : For the 3-pyridyl series, studies have shown that more sterically hindered "epin" esters exhibit even greater stability than pinacol esters under basic conditions at elevated temperatures.[2]
-
MIDA Esters : While not always necessary for 3- and 4-pyridyl systems, MIDA esters can provide an extra layer of stability, which can be beneficial in complex, multi-step syntheses or when working with particularly sensitive substrates.
Quantitative Stability Comparison
Direct, side-by-side quantitative comparisons of a wide range of boronic esters across all pyridine isomers under identical conditions are limited in the literature. However, available data and qualitative observations provide a clear hierarchy of stability.
| Pyridine Isomer | Boronic Ester Type | Relative Stability | Supporting Data/Observations |
| 2-Pyridyl | Boronic Acid | Very Low | Highly prone to protodeboronation.[1][2][3] |
| Pinacol (Bpin) | Low to Moderate | More stable than the boronic acid, but can still decompose under reaction conditions.[2][3] | |
| MIDA | High | Air- and moisture-stable; slow-release mechanism minimizes decomposition.[4][5][6] | |
| 3-Pyridyl | Boronic Acid | Moderate | More stable than the 2-pyridyl isomer.[2] |
| Pinacol (Bpin) | Moderate to High | Generally stable for most applications. Undergoes some decomposition under harsh basic conditions at high temperatures.[2] | |
| "Epin" | Very High | Shows no decomposition under conditions where the pinacol ester partially decomposes.[2] | |
| 4-Pyridyl | Boronic Acid | Moderate to High | Generally considered the most stable of the pyridine boronic acids.[1] |
| Pinacol (Bpin) | High | Widely used and generally provides excellent stability. |
Experimental Protocols
To aid researchers in assessing the stability of their pyridine boronic esters, the following detailed protocols are provided.
Protocol 1: Monitoring Protodeboronation by ¹H NMR Spectroscopy
This method allows for the direct observation and quantification of the decomposition of a boronic ester to its corresponding protodeboronated pyridine derivative over time under specific reaction conditions.
Materials:
-
Pyridine boronic ester of interest
-
Deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃CN)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene or another stable compound with a distinct NMR signal)
-
Base (e.g., K₃PO₄, Cs₂CO₃) if studying stability under basic conditions
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
Accurately weigh the pyridine boronic ester and the internal standard and dissolve them in the chosen deuterated solvent to known concentrations in a volumetric flask.
-
In an NMR tube, add a precise volume of the stock solution.
-
If studying stability under basic conditions, add the desired amount of base to the NMR tube.
-
-
Initial Spectrum (t=0):
-
Acquire a ¹H NMR spectrum of the sample at room temperature immediately after preparation. This will serve as the t=0 reference.
-
-
Time-Course Monitoring:
-
If studying thermal stability, place the NMR tube in a pre-heated oil bath or a temperature-controlled NMR probe set to the desired reaction temperature.
-
Acquire ¹H NMR spectra at regular time intervals (e.g., every 15, 30, or 60 minutes).
-
-
Data Analysis:
-
For each spectrum, integrate the signal corresponding to a characteristic proton on the pyridine ring of the boronic ester and the signal of the corresponding proton on the protodeboronated pyridine product.
-
Also, integrate a well-resolved signal from the internal standard.
-
Calculate the concentration of the remaining boronic ester at each time point relative to the constant concentration of the internal standard.
-
Plot the concentration of the pyridine boronic ester versus time to determine the rate of decomposition and the half-life (t₁/₂) of the compound under the tested conditions.
-
Visualizing the Stability-Reactivity Relationship
The choice of boronic ester is often a trade-off between stability and reactivity. The following diagram illustrates the general relationship and the factors influencing the selection of a suitable boronic ester for a given application.
Caption: Decision framework for selecting a suitable pyridine boronic ester.
Experimental Workflow for Stability Assessment
The following diagram outlines a typical experimental workflow for comparing the stability of different pyridine boronic esters.
Caption: Workflow for comparing the stability of pyridine boronic esters.
Conclusion: Making the Right Choice
The stability of pyridine boronic esters is a critical factor that can dictate the success of a synthetic campaign. While pinacol esters are a reliable choice for the more stable 3- and 4-pyridyl systems, the notoriously unstable 2-pyridyl moiety often requires the enhanced protection afforded by MIDA boronates. For researchers seeking maximum stability, especially under harsh conditions, exploring more sterically hindered esters like "epin" may be advantageous. By understanding the factors that influence stability and employing rigorous analytical methods to assess it, chemists can make informed decisions in their selection of boronic esters, ultimately leading to more efficient and successful syntheses of pyridine-containing target molecules.
References
- 1. Recent Advances in the Synthesis of Borinic Acid Derivatives [mdpi.com]
- 2. scientificupdate.com [scientificupdate.com]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-Chloro-5-fluoropyridine-4-boronic acid pinacol ester: A Safety and Operational Guide
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe laboratory environment and protecting the environment. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Chloro-5-fluoropyridine-4-boronic acid pinacol ester. Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.
Immediate Safety and Handling:
Before initiating any disposal procedure, it is crucial to handle this compound as a hazardous substance.[1] All operations involving this compound and its waste must be conducted in a certified chemical fume hood.[2][3] Personal Protective Equipment (PPE) is mandatory to prevent skin and eye contact, as well as inhalation.[1][2][4] In case of accidental contact, flush eyes with water for at least 15 minutes and wash skin with soap and water.[1] If inhaled, move to fresh air.[1] Seek medical attention if irritation or other symptoms persist.[1][4]
Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[5] | Protects eyes from splashes and dust. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene).[2][5] | Prevents skin contact and absorption. |
| Body Protection | A fully fastened lab coat.[5][6] | Protects clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood.[2][6] A dust mask or respirator may be necessary if dust is generated.[4][7] | Avoids inhalation of harmful dust or vapors. |
Step-by-Step Disposal Protocol
The disposal of this compound and any contaminated materials must be managed as hazardous waste.[2][5] Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain. [3][5]
-
Waste Segregation and Collection:
-
Designated Waste Containers: Utilize separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound.[3][5] High-density polyethylene (HDPE) or glass containers are generally suitable.[2]
-
Labeling: All waste containers must be clearly marked as "Hazardous Waste" and include the full chemical name: "this compound".[5] The label should also indicate that it is a boronic acid derivative and a pyridine derivative.[5][6]
-
-
Solid Waste Disposal:
-
Liquid Waste Disposal:
-
Decontamination of Empty Containers:
-
Empty containers must be decontaminated before disposal.[3]
-
Rinse the container three times with a suitable solvent in a chemical fume hood.[3]
-
The first rinsate must be collected and disposed of as liquid hazardous waste.[3] Subsequent rinses should also be collected as hazardous waste.
-
After thorough rinsing and air drying in a well-ventilated area, deface the original label. The clean container can then be disposed of according to your institution's guidelines for glass or plastic recycling.[3]
-
-
Spill Management:
-
In the event of a spill, evacuate the area and ensure proper ventilation.[2]
-
For small dry spills, carefully sweep or vacuum the material, avoiding dust generation, and place it in a labeled hazardous waste container.[2][4]
-
For liquid spills, absorb the material with an inert, non-combustible absorbent like vermiculite or sand.[2][6] Collect the absorbed material and place it into a sealed, labeled hazardous waste container.[2]
-
Decontaminate the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[2]
-
Report any spills to your institution's Environmental Health and Safety (EHS) department.[2]
-
-
Waste Storage and Pickup:
Disposal Workflow
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Essential Safety and Operational Guide for 2-Chloro-5-fluoropyridine-4-boronic acid pinacol ester
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 2-Chloro-5-fluoropyridine-4-boronic acid pinacol ester. The following procedures are based on established safety protocols for pyridine derivatives and boronic acid compounds to ensure a safe laboratory environment.
Hazard Summary
-
Pyridine Derivatives : These compounds are often toxic and may be flammable. It is crucial to minimize inhalation of vapors and prevent skin contact.[1][2] Work should always be conducted in a well-ventilated area.[1][2]
-
Boronic Acid Pinacol Esters : These compounds can cause eye, skin, and respiratory tract irritation.[3][4][5] Some boronic acid derivatives are also hygroscopic.[3]
Personal Protective Equipment (PPE)
The first line of defense against chemical exposure is the consistent and correct use of appropriate PPE.
| Body Part | Personal Protective Equipment | Specifications and Usage |
| Eyes | Safety Goggles or Face Shield | Must be worn at all times to protect against splashes.[2][6] |
| Hands | Chemical-Resistant Gloves | Nitrile or butyl rubber gloves are recommended.[1][6] Inspect gloves for tears or punctures before each use. |
| Body | Laboratory Coat | A fully buttoned lab coat is essential to protect against skin contact.[1][6] |
| Respiratory | Fume Hood or Respirator | All handling of this compound should occur in a certified chemical fume hood to minimize inhalation exposure.[6][7] If a fume hood is not available, a suitable respirator may be necessary. |
Operational Plan: Handling Procedures
Adherence to a strict operational plan is vital for the safe handling of this compound.
Preparation:
-
Don Appropriate PPE : Before handling the chemical, ensure all recommended PPE is worn correctly.[7]
-
Ensure Fume Hood is Operational : Verify that the chemical fume hood is functioning correctly.[7]
-
Gather Materials : Assemble all necessary equipment and reagents within the fume hood to minimize movement in and out of the containment area.
Handling:
-
Weighing : Weigh the solid this compound within the fume hood.
-
Transfer : Carefully transfer the weighed compound to the reaction vessel.
-
Reaction Setup : Conduct all subsequent steps of the experimental protocol within the fume hood.
Cleanup:
-
Decontamination : Decontaminate all glassware and surfaces that have come into contact with the chemical. A basic wash can help convert residual boronic acid into a more water-soluble boronate salt, followed by a water rinse.[7] Collect all rinsates as hazardous waste.[7]
-
Waste Disposal : Dispose of all waste, including contaminated consumables, in designated and properly labeled hazardous waste containers.[7]
-
Remove PPE and Wash Hands : After completing the work and cleanup, remove PPE and wash hands thoroughly.
Emergency Procedures
In the event of accidental exposure, immediate and appropriate action is essential.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station.[8][9] Seek medical attention.[3][8] |
| Skin Contact | Wash the affected area thoroughly with soap and plenty of water.[9][10] Remove contaminated clothing.[3][10] If irritation persists, seek medical attention.[6] |
| Inhalation | Move the individual to fresh air immediately.[3][9][10] If breathing is difficult, provide oxygen.[3] Seek medical attention.[4] |
| Ingestion | Do NOT induce vomiting.[3] Rinse the mouth with water.[3][6] Seek immediate medical attention.[6][8] |
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection : All waste containing this compound, including contaminated solid materials like gloves and paper towels, as well as liquid waste from reactions and cleaning, must be collected in a designated, properly labeled, and sealed hazardous waste container.[2][7]
-
Labeling : The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name.[7]
-
Storage : Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.[2][7]
-
Pickup : Follow your institution's specific procedures for hazardous waste pickup and disposal.[7]
Experimental Protocol: Suzuki Coupling Reaction
This section provides a detailed methodology for a typical Suzuki coupling reaction, a common application for boronic acid pinacol esters.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane and water)
-
Inert gas (e.g., argon or nitrogen)
-
Schlenk flask or similar reaction vessel
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
In a Schlenk flask, combine this compound (1.0 eq), the aryl halide (1.1 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
-
Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Place the flask in a heating mantle on a magnetic stirrer and heat the reaction mixture to the desired temperature (e.g., 80-100 °C).
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography.
-
Dispose of all waste, including aqueous layers and chromatography solvents, in the appropriate hazardous waste containers.
Workflow Diagram
Caption: Workflow for the safe handling of this compound.
References
- 1. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 2. benchchem.com [benchchem.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
